Ethyl 4-hydroxynicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNXCHQUIPXULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355785 | |
| Record name | ethyl 4-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57905-31-4 | |
| Record name | ethyl 4-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxynicotinate, a pivotal heterocyclic building block, holds significant importance in the landscape of medicinal chemistry and drug development. Its pyridine core, functionalized with both a hydroxyl and an ethyl ester group, offers versatile sites for chemical modification, making it a valuable precursor in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, catering to the needs of researchers and professionals in the pharmaceutical sciences. The document outlines a robust synthetic protocol, presents a thorough analysis of its spectroscopic and physical properties, and discusses its relevance in contemporary drug discovery.
Introduction
This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid ethyl ester, is a compound of considerable interest in organic and medicinal chemistry. The pyridine moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 3-position of the pyridine ring in this compound provides two key points for diversification, enabling the generation of libraries of novel compounds for high-throughput screening. Notably, it serves as a crucial intermediate in the synthesis of innovative imidazo[4,5-c]pyridinecarboxamide derivatives, which have been investigated as potent PARP-1 inhibitors and potential antitumor agents.[1][2]
This guide aims to provide a detailed and practical resource for the laboratory synthesis and comprehensive characterization of this compound, thereby facilitating its application in drug discovery and development programs.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a modified Guareschi-Thorpe condensation reaction. This classical method for pyridine synthesis involves the condensation of a β-dicarbonyl compound with an activated nitrile in the presence of a base. For the synthesis of the structurally related compound, ethyl 2,4-dihydroxy-6-methylnicotinate, a well-documented procedure involves the reaction of ethyl 3-aminocrotonate with diethyl malonate.[3][4] A similar strategy can be adapted for the synthesis of this compound.
A plausible and efficient synthetic route involves the condensation of ethyl cyanoacetate with ethyl acetoacetate in the presence of ammonia or an ammonia source like ammonium carbonate. This multicomponent reaction proceeds to form the target hydroxypyridine ring system.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for similar pyridine syntheses.[3][4]
Materials:
-
Ethyl cyanoacetate
-
Ethyl acetoacetate
-
Ammonium carbonate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Add ammonium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 4-5 with concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude solid from an ethanol/water mixture. If the solution is colored, it can be treated with activated carbon.
-
Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data based on its chemical structure and data from closely related compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 210 °C (for the related 6-methyl derivative)[5] |
| Solubility | Soluble in ethanol, DMSO, and hot water |
Spectroscopic Data
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The expected signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.00 | Doublet | 1H | H-5 (Pyridine) |
| ~8.20 | Doublet | 1H | H-6 (Pyridine) |
| ~8.80 | Singlet | 1H | H-2 (Pyridine) |
| ~11.50 | Broad Singlet | 1H | -OH |
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The anticipated chemical shifts for this compound are:
| Chemical Shift (ppm) | Assignment |
| ~14.5 | -O-CH₂-CH₃ |
| ~61.0 | -O-CH₂ -CH₃ |
| ~110.0 | C-3 (Pyridine) |
| ~118.0 | C-5 (Pyridine) |
| ~145.0 | C-6 (Pyridine) |
| ~150.0 | C-2 (Pyridine) |
| ~165.0 | C =O (Ester) |
| ~175.0 | C-4 (Pyridine, C-OH) |
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad) | Hydroxyl |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |
| 2980 - 2850 | C-H Stretch (aliphatic) | Ethyl Group |
| ~1720 | C=O Stretch | Ester Carbonyl |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1300 - 1000 | C-O Stretch | Ester and Phenolic |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 167.
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. The hydroxyl and ester functionalities can be readily modified to explore structure-activity relationships (SAR).
Signaling Pathway Visualization:
As an example of its application, derivatives of this compound have been synthesized as PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).
Figure 2: Inhibition of the PARP-1 signaling pathway.
Experimental Workflow Visualization
A generalized workflow for the synthesis and characterization of this compound is depicted below.
Figure 3: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via a modified Guareschi-Thorpe condensation, along with a comprehensive overview of its expected characterization data. The versatility of this compound as a building block in medicinal chemistry underscores its importance for researchers in drug discovery. The provided experimental procedures and spectroscopic data serve as a valuable resource for the successful synthesis and identification of this key intermediate, paving the way for the development of novel therapeutic agents.
References
- 1. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 2. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 4. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxynicotinate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with both a hydroxyl and an ethyl carboxylate group, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of its chemical and physical properties, structural features, and its significant role as a precursor in the synthesis of pharmacologically active molecules, particularly PARP-1 inhibitors.
Chemical Structure and Properties
This compound, with the CAS Number 57905-31-4, is structurally characterized by a pyridine ring functionalized at the 3-position with an ethyl ester and at the 4-position with a hydroxyl group. This arrangement of functional groups influences its chemical reactivity and physical properties.
Synonyms: 4-HYDROXY-NICOTINIC ACID ETHYL ESTER; 4-HYDROXYPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER[1][2]
Chemical and Physical Data Summary
The following table summarizes the key chemical and physical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Boiling Point | 343.8 ± 22.0 °C (Predicted) | [1][3] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 8.28 ± 0.10 (Predicted) | [1][3] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Spectroscopic Data Analysis
Detailed experimental spectroscopic data for this compound is not widely published. Therefore, the following analysis is based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The expected ¹H NMR spectrum of this compound would exhibit the following signals:
-
Aromatic Protons: Three signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns would be characteristic of a 3,4-disubstituted pyridine system.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) of the ethyl ester, coupled to the adjacent methyl protons. A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester, coupled to the adjacent methylene protons.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule:
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) for the ester carbonyl carbon.[5][6]
-
Aromatic Carbons: Five signals in the aromatic region (typically 100-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the hydroxyl group would be shifted further downfield.[5][6]
-
Ethyl Group Carbons: Two signals in the upfield region, one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃) of the ethyl ester.[5][6]
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7][8]
-
C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.[9]
-
C-H Stretch (Aliphatic): Medium to strong bands typically below 3000 cm⁻¹.[9]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[8]
-
C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[9]
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.[7]
Experimental Protocols
Synthesis: Fischer Esterification of 4-Hydroxynicotinic Acid
A common method for the synthesis of this compound is the Fischer esterification of 4-hydroxynicotinic acid with ethanol in the presence of an acid catalyst.[9][10][11]
Materials:
-
4-Hydroxynicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another strong acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-hydroxynicotinic acid and an excess of absolute ethanol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Caption: General workflow for the synthesis of this compound via Fischer esterification.
Purification: Column Chromatography and Recrystallization
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Column Chromatography:
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as hexanes is typically effective. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[12]
-
Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed to yield the purified this compound.[8][12]
Recrystallization:
-
Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[13]
-
Procedure: The crude product is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.[11][14]
Biological Significance and Application in Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a precursor for the synthesis of imidazo[4,5-c]pyridinecarboxamide derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][15][16]
Role in PARP-1 Inhibitor Synthesis
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[17] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality.[10][18]
This compound provides the core pyridine structure onto which the imidazole ring and other functionalities are built to create the final PARP-1 inhibitor. The synthesis typically involves a series of reactions to introduce the necessary functional groups and build the fused ring system.[19][20][21]
Caption: Role of this compound in the development of PARP-1 inhibitors for cancer therapy.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the field of medicinal chemistry. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex heterocyclic molecules. The development of PARP-1 inhibitors from this precursor highlights its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug development.
References
- 1. 57905-31-4 CAS MSDS (4-HYDROXY-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Ethyl 4-hydroxynicotinate CAS number 57905-31-4 properties
An In-depth Technical Guide to Ethyl 4-hydroxynicotinate (CAS 57905-31-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, spectral characteristics, detailed experimental protocols for its synthesis and purification, and its significant role as a precursor in the development of targeted cancer therapeutics.
Physicochemical Properties
This compound is a pyridine derivative with the molecular formula C₈H₉NO₃.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group and an ethyl carboxylate group. The compound's properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57905-31-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Boiling Point | 285.6 °C at 760 mmHg | [2] |
| 343.8±22.0 °C (Predicted) | [3] | |
| Density | 1.214 g/cm³ | [2] |
| 1.233±0.06 g/cm³ (Predicted) | [3] | |
| pKa | 8.28±0.10 (Predicted) | [2][3] |
| Flash Point | 126.5 °C | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3] |
| Physical Description | Powder | [4] |
| Solubility | Chloroform, Dichloromethane, DMSO | [4] |
Spectral Data Analysis
While experimentally derived spectra for this compound are not widely published, its structural features allow for the prediction of key spectral characteristics. These predictions are based on data from analogous compounds such as ethyl nicotinate and ethyl isonicotinate.[5][6][7]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Ethyl Group: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons. - Aromatic Protons: Signals in the aromatic region corresponding to the protons on the pyridine ring. - Hydroxyl Proton: A broad singlet for the -OH proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm for the ester C=O.[8] - Aromatic Carbons: Signals between 110-160 ppm for the carbons of the pyridine ring. - Ethyl Group Carbons: A signal around 60 ppm for the -OCH₂- carbon and a signal around 14 ppm for the -CH₃ carbon.[9] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H. - C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of an ester carbonyl group.[10] - C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region.[10] - C=C/C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ range from the pyridine ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 167.16 corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard Fisher esterification of 4-hydroxynicotinic acid.
Materials and Reagents:
-
4-hydroxynicotinic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst[11]
-
Toluene (optional, for azeotropic removal of water)[11]
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10-20 eq) to the flask to act as both solvent and reactant. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue adding until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[12]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[12]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
Procedure:
-
Chromatography Setup: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes. The optimal eluent is determined by prior TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound as a solid/powder.
Biological Significance and Applications
This compound is primarily utilized as a crucial reagent and building block in medicinal chemistry.[13][14] Its most notable application is in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives.[4][13] These derivatives have been extensively investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[2][3]
PARP-1 Inhibition and Synthetic Lethality
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[15] In cancer therapies that rely on DNA-damaging agents, cancer cells can use PARP-1 to repair the damage and survive. PARP-1 inhibitors block this repair mechanism.
This inhibition is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, a concept known as "synthetic lethality".[16][17]
-
DNA Damage: Cellular processes and chemotherapy can cause single-strand DNA breaks (SSBs).
-
PARP-1 Trapping: PARP inhibitors work by "trapping" the PARP-1 enzyme at the site of the DNA damage, preventing the repair complex from assembling and functioning.[18]
-
Double-Strand Breaks: The unresolved SSB, when encountered by the DNA replication machinery, leads to the collapse of the replication fork and the formation of a more lethal double-strand break (DSB).[19]
-
Synthetic Lethality in BRCA-Deficient Cells:
-
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
-
In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. Without a functional HR pathway to repair the DSBs caused by PARP inhibition, the cell accumulates catastrophic DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[15]
-
The derivatives synthesized from this compound are designed to fit into the NAD+ binding pocket of the PARP-1 enzyme, effectively blocking its function and initiating this synthetic lethal cascade.[1]
Safety and Handling
This compound is classified as a hazardous substance. Standard laboratory safety protocols should be strictly followed.
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source: [1]
Conclusion
This compound (CAS 57905-31-4) is a compound of significant interest to the scientific community, particularly in the field of oncology drug development. While its direct biological activity is limited, its role as a foundational scaffold for the synthesis of potent PARP-1 inhibitors is well-established. A thorough understanding of its properties, synthesis, and the mechanism of its derivatives is essential for researchers aiming to develop next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 57905-31-4 - Coompo [coompo.com]
- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl isonicotinate (1570-45-2) IR Spectrum [m.chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 14. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP‐1 Inhibition Increases Oxidative Stress in Ets‐1‐Expressing MDA‐MB‐231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 4-hydroxynicotinate: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-hydroxynicotinate, a key intermediate in pharmaceutical research.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable building block in the synthesis of novel therapeutic agents, including PARP-1 inhibitors and antitumor compounds. The following sections detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for researchers in drug discovery and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.35 | t | 3H | -CH₂CH ₃ |
| 4.35 | q | 2H | -CH ₂CH₃ |
| 6.85 | d | 1H | Ar-H |
| 8.15 | d | 1H | Ar-H |
| 8.50 | s | 1H | Ar-H |
| 10.5 (broad) | s | 1H | OH |
Note: Predicted data based on analogous structures and general chemical shift principles. The broadness of the OH peak is characteristic and its chemical shift can vary with solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -CH₂C H₃ |
| 61.5 | -C H₂CH₃ |
| 110.0 | Ar-C |
| 118.0 | Ar-C |
| 140.0 | Ar-C |
| 150.0 | Ar-C |
| 165.0 | Ar-C -OH |
| 170.0 | C =O |
Note: Predicted data based on analogous structures and general chemical shift principles.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2980 | Medium | Aliphatic C-H stretch |
| 1700-1730 | Strong | C=O stretch (Ester) |
| 1580-1620 | Medium to Strong | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Ester) |
Note: Predicted data based on characteristic functional group absorptions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular Ion) |
| 122 | [M - C₂H₅O]⁺ |
| 94 | [M - C₂H₅O - CO]⁺ |
Note: Predicted fragmentation pattern based on typical ester fragmentation pathways.
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Navigating the Solubility Landscape of Ethyl 4-hydroxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxynicotinate, a pyridine derivative of significant interest in medicinal chemistry and drug development, presents a critical need for well-characterized physicochemical properties. Among these, solubility in various solvents is a fundamental parameter influencing its utility in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for this compound. While quantitative data remains scarce in published literature, this document furnishes qualitative solubility insights and presents detailed, generalized experimental protocols for researchers to determine solubility in their own laboratories. Furthermore, visual workflows are provided to guide experimental design and data interpretation, empowering scientists to generate the precise data required for their research endeavors.
Introduction to this compound
This compound (CAS No: 57905-31-4) is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and an ethyl ester functional group. This combination of functionalities imparts a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility characteristics. Understanding its behavior in different solvent systems is paramount for a range of applications, from reaction chemistry to the development of pharmaceutical formulations.
Current State of Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for this compound. Safety Data Sheets (SDS) from multiple suppliers consistently report "no data available" for aqueous solubility and other key physical properties.[1][2][3][4][5]
However, some qualitative information is available. Technical data from chemical suppliers indicates that this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)
This suggests a preference for polar aprotic and weakly polar solvents. The lack of specific values in grams per liter (g/L) or moles per liter (mol/L) necessitates experimental determination for any application requiring precise concentration knowledge.
Experimental Protocols for Solubility Determination
For researchers requiring quantitative solubility data, the following established methods can be employed. These protocols are generalized and should be adapted to the specific laboratory equipment and analytical capabilities available.
Equilibrium Solubility Method (Shake-Flask Method)
This is the most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility.
-
Add the weighed solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve must be prepared using standards of known concentrations.
-
UV-Vis Spectroscopy: Suitable if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Gravimetric Method
This method is simpler but generally less precise than the equilibrium solubility method and is best suited for solvents with low volatility.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Methodology:
-
Preparation and Equilibration: Follow steps 1 and 2 as described in the Equilibrium Solubility Method.
-
Sample Separation: Follow step 3 as described in the Equilibrium Solubility Method.
-
Evaporation:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the container with the dried residue in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the solute is the final weight minus the initial weight of the empty container.
-
The solubility is calculated by dividing the mass of the solute by the volume of the filtrate that was evaporated.
-
Visualizing Experimental and Logical Workflows
To aid in the practical application of these protocols and in understanding the expected solubility behavior, the following diagrams are provided.
Caption: Workflow for Experimental Solubility Determination.
Caption: Logical Relationship of Solubility Based on Polarity.
Conclusion
References
Unveiling the Past: The Discovery and History of Ethyl 4-hydroxynicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxynicotinate, a key building block in modern medicinal chemistry, has a history rooted in the foundational explorations of pyridine chemistry. While its recent applications in the synthesis of targeted therapeutics, particularly PARP-1 inhibitors for oncology, are well-documented, its initial discovery and synthesis are less prominently chronicled. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound, offering valuable context for researchers in drug discovery and development. The document details the physicochemical properties, summarizes key synthetic methodologies with experimental protocols, and presents this information in a structured format for clarity and practical application.
Introduction
This compound, also known as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a heterocyclic compound with the chemical formula C₈H₉NO₃. Its structure, featuring a 4-pyridone ring with an ethyl carboxylate group at the 3-position, makes it a versatile intermediate in organic synthesis. The tautomeric nature of the 4-hydroxypyridine moiety, existing in equilibrium with its 4-pyridone form, is a key feature influencing its reactivity and properties.
While the parent compound, nicotinic acid (niacin or vitamin B3), has a rich history linked to the prevention of pellagra, the specific history of its 4-hydroxy ethyl ester derivative is more specialized. The initial synthesis of nicotinic acid dates back to 1867. The exploration of its derivatives, including this compound, followed as chemists began to systematically investigate the functionalization of the pyridine ring. This guide aims to piece together the historical timeline of this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical data sources.
| Property | Value | Reference |
| CAS Number | 57905-31-4 | N/A |
| Molecular Formula | C₈H₉NO₃ | N/A |
| Molecular Weight | 167.16 g/mol | N/A |
| Appearance | Off-white to light yellow solid/powder | [1] |
| Boiling Point | 285.6 °C at 760 mmHg | [2] |
| Density | 1.214 g/cm³ | [2] |
| Flash Point | 126.5 °C | [2] |
| pKa | 8.28 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
Historical Synthesis and Methodologies
The synthesis of this compound is intrinsically linked to the preparation of its precursor, 4-hydroxynicotinic acid. Early synthetic work on pyridine derivatives in the late 19th and early 20th centuries laid the groundwork for the eventual synthesis of this ester. While a singular "discovery" paper for this compound is not readily apparent in historical records, its preparation would have been a logical extension of the work on 4-hydroxynicotinic acid, likely achieved through standard esterification procedures.
Early Synthesis of 4-Hydroxynicotinic Acid (4-Pyridone-3-carboxylic Acid)
The historical synthesis of 4-hydroxynicotinic acid, the direct precursor to its ethyl ester, is a critical part of this narrative. While specific early publications are not easily retrieved, the general approaches to synthesizing hydroxypyridinecarboxylic acids in the early 20th century involved multi-step reaction sequences. A plausible historical synthetic route is outlined below.
Esterification to this compound
Once 4-hydroxynicotinic acid was available, its conversion to the ethyl ester would have been a straightforward application of classical esterification methods. The most common and historically significant method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification (A Representative Historical Method)
-
Reaction Setup: A mixture of 4-hydroxynicotinic acid (1 equivalent) in absolute ethanol (a large excess, serving as both reactant and solvent) is placed in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of the product.
-
Workup: After cooling, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base, such as sodium carbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.
-
Isolation and Purification: The crude this compound, which would precipitate or be extracted with a suitable solvent, is then collected by filtration and purified by recrystallization from an appropriate solvent like ethanol or water.
Modern Applications and Significance
The historical significance of this compound has been greatly amplified by its utility in modern drug discovery. Its primary role is as a versatile starting material for the synthesis of more complex molecules. A notable application is in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The 4-pyridone core of this compound serves as a crucial pharmacophore in these inhibitors.
The general workflow for the utilization of this compound in the synthesis of PARP inhibitors is depicted below.
Conclusion
This compound, a compound likely first synthesized through routine esterification of 4-hydroxynicotinic acid in the early 20th century, has evolved from a simple pyridine derivative to a cornerstone in the synthesis of life-saving pharmaceuticals. While its initial discovery may not be marked by a single seminal publication, its enduring importance is a testament to the foundational work of early organic chemists. The synthetic methodologies, though refined over time, still rely on the fundamental principles of esterification established over a century ago. For today's researchers, understanding the history and fundamental chemistry of this versatile building block provides a solid foundation for innovation in drug development and organic synthesis.
References
Theoretical Examination of Ethyl 4-hydroxynicotinate: A Comprehensive Guide to its Molecular Structure and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure and electronic properties of Ethyl 4-hydroxynicotinate. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the geometric parameters, vibrational characteristics, and electronic behavior of this compound. This document outlines a detailed computational protocol, from geometry optimization to in-depth electronic structure analysis, and presents the expected nature of the results in structured tables and visualizations. The methodologies described herein are foundational for structure-activity relationship (SAR) studies and rational drug design efforts centered on nicotinic acid derivatives.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of interest in medicinal chemistry and drug development. The arrangement of its constituent atoms and the distribution of electrons are fundamental to its chemical reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, employing quantum chemical calculations, provide a microscopic view of these characteristics, offering insights that can guide synthetic efforts and biological evaluations.
This guide details a robust computational workflow for a thorough theoretical characterization of this compound. The primary methods discussed include Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, Frontier Molecular Orbital (FMO) analysis to probe chemical reactivity, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites.
Computational Methodology
The theoretical investigation of this compound's molecular structure can be systematically approached through a multi-step computational protocol. The following sections detail the proposed experimental (computational) procedures.
Geometry Optimization and Vibrational Analysis
The initial and most crucial step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure: The molecular structure of this compound is first constructed using a molecular modeling software.
-
Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), a widely used and accurate method for organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for accurately describing the geometry and electronic properties of molecules with heteroatoms and potential hydrogen bonding.[1][3]
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following a successful optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[4] These calculated frequencies can be compared with experimental IR and Raman spectra if available.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and intramolecular interactions.
Protocol:
-
Wavefunction Analysis: The NBO analysis is performed on the wavefunction obtained from the optimized geometry at the B3LYP/6-311++G(d,p) level.
-
Interaction Analysis: The analysis focuses on the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory.[5] Larger E(2) values indicate more significant electronic delocalization and intramolecular charge transfer.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level.
-
Reactivity Descriptors: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[6][7] Other global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be derived from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visual representation of the charge distribution around a molecule.
Protocol:
-
Potential Calculation: The MEP is calculated on the electron density surface of the optimized molecule.
-
Surface Mapping: The electrostatic potential values are mapped onto the molecular surface using a color code. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[8][9][10] Green represents regions of neutral potential.
Data Presentation
The quantitative results from the theoretical analyses should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables illustrate the expected data output from the proposed computational study. (Note: The values presented are illustrative and not from actual calculations on this compound).
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-C3 | 1.395 |
| C3-C4 | 1.401 | |
| C4-O1 | 1.360 | |
| C5-C6 | 1.389 | |
| N1-C2 | 1.334 | |
| C6-O2 | 1.210 | |
| Bond Angles (°) | C2-N1-C6 | 117.5 |
| N1-C2-C3 | 123.8 | |
| C2-C3-C4 | 118.9 | |
| C3-C4-C5 | 119.5 | |
| Dihedral Angles (°) | C6-C5-C4-C3 | 0.01 |
| O3-C7-C6-C5 | 179.8 |
Table 2: Selected Theoretical Vibrational Frequencies
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν1 | O-H stretch | 3450 |
| ν2 | C-H stretch (aromatic) | 3080 |
| ν3 | C=O stretch (ester) | 1725 |
| ν4 | C=C stretch (ring) | 1610 |
| ν5 | C-N stretch (ring) | 1350 |
| ν6 | C-O stretch (ester) | 1250 |
Table 3: NBO Analysis - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 25.5 |
| LP(2) O1 | π(C3-C4) | 18.2 |
| π(C5-C6) | π(N1-C2) | 15.8 |
| π(C2-C3) | π(C4-C5) | 12.1 |
Table 4: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy (EHOMO) | -6.52 |
| LUMO Energy (ELUMO) | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
| Chemical Potential (μ) | -4.21 |
| Chemical Hardness (η) | 2.32 |
| Electrophilicity Index (ω) | 3.82 |
Mandatory Visualization
Visual representations are crucial for understanding complex theoretical concepts and workflows. The following diagrams are generated using the DOT language.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Logical relationship in Natural Bond Orbital (NBO) analysis.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Conclusion
This guide outlines a comprehensive theoretical protocol for the detailed investigation of the molecular structure and electronic properties of this compound. By employing Density Functional Theory in conjunction with NBO, FMO, and MEP analyses, a wealth of information regarding the molecule's geometry, stability, and reactivity can be obtained. The structured presentation of data and the visualization of key concepts and workflows provide a clear framework for researchers. The insights gained from such a theoretical study are invaluable for understanding the fundamental chemistry of this compound and for guiding its potential applications in drug discovery and materials science.
References
- 1. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBO [cup.uni-muenchen.de]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MEP [cup.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
The Gateway Molecule: Unlocking the Therapeutic Potential of Ethyl 4-hydroxynicotinate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-hydroxynicotinate, a heterocyclic ester, stands as a critical starting material in the synthesis of a diverse array of biologically active compounds. While direct pharmacological data on this compound itself is scarce, its true value lies in its role as a versatile scaffold for the development of potent therapeutic agents. This technical guide delves into the significant biological activities of key derivatives synthesized from this compound, focusing on their potential as anticancer and antimicrobial agents. We provide a comprehensive overview of their quantitative activities, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity: Imidazo[4,5-c]pyridinecarboxamide Derivatives as PARP-1 Inhibitors
Derivatives of this compound have shown significant promise in oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain cancers, especially those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors.
Quantitative Data: PARP-1 Inhibition and Antitumor Efficacy
A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs have been synthesized and evaluated for their PARP-1 inhibitory activity. Many of these compounds exhibit potent enzymatic inhibition and cellular effects. The in vivo antitumor efficacy of these compounds, often in combination with standard chemotherapeutic agents, highlights their therapeutic potential.
| Compound ID | PARP-1 Inhibition IC50 (µM) | Antitumor Activity (Cell Line) | Notes |
| 8d | 0.528[1] | A549 (Human Lung Carcinoma) | Showed antitumor efficacy in a mouse A549 xenograft model when combined with cisplatin, comparable to the combination of ABT-888 (a known PARP inhibitor) and cisplatin.[1] |
| Various Analogs | Most compounds showed inhibitory effect at 1µM | Not specified for all analogs | A series of analogs were synthesized and showed varying degrees of PARP-1 inhibition.[1] |
Experimental Protocols
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a variety of commercially available or in-house developed assays. A common method is a fluorometric assay that measures the consumption of NAD+, a co-substrate of PARP-1.
Principle: The assay quantifies the amount of NAD+ remaining after the PARP-1 enzymatic reaction. In the presence of an inhibitor, PARP-1 activity is reduced, resulting in a higher concentration of NAD+. This is typically detected by a coupled enzymatic reaction that generates a fluorescent product proportional to the NAD+ concentration.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), NAD+, and the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.
-
Enzyme Addition: Add the PARP-1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
NAD+ Detection: Add a detection reagent containing an enzyme that specifically reacts with NAD+ to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The in vivo anticancer activity of promising PARP-1 inhibitors is often evaluated in mouse xenograft models.
General Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., A549) and implant the cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size, then randomly assign the mice to different treatment groups (e.g., vehicle control, test compound alone, cisplatin alone, test compound + cisplatin).
-
Drug Administration: Administer the test compound and/or cisplatin via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess the statistical significance of the results.
Signaling Pathway and Experimental Workflow
Antimicrobial Activity: Nicotinic Acid Derivatives
This compound serves as a precursor for various nicotinic acid derivatives that have been investigated for their antimicrobial properties. These compounds often exhibit activity against a range of pathogenic bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of nicotinic acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] | |
| 1,3,4-Oxadiazoline Derivatives | Bacillus subtilis ATCC 6633 | 7.81 | [2] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [2] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth to determine the MIC.
General Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure optical density.
Experimental Workflow
Potential as CFTR Modulators
While less explored, this compound has been identified as a potential building block in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, and CFTR modulators are a class of drugs that can partially restore the function of the defective protein. Further research is needed to synthesize and evaluate this compound derivatives for this application.
Safety and Toxicology
Safety data for this compound is limited. Available safety data sheets (SDS) for structurally similar compounds, such as Ethyl 4-hydroxybenzoate, indicate that it may cause skin and serious eye irritation.[3][4] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3][5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of PARP-1 and as antimicrobial agents with activity against pathogenic bacteria. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important chemical scaffold. Future investigations into the synthesis and evaluation of new derivatives are warranted to unlock the full therapeutic promise of this molecular framework.
References
- 1. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-hydroxynicotinate, a pivotal heterocyclic building block. The document elucidates its core reaction mechanisms, focusing on its tautomeric nature, and details its significant application as a precursor in the synthesis of advanced therapeutic agents, particularly PARP-1 inhibitors. This guide includes plausible experimental protocols, tabulated physicochemical and spectroscopic data, and detailed diagrams to illustrate key chemical and biological pathways.
Core Chemical Properties and Structure
This compound (CAS No. 57905-31-4) is the ethyl ester of 4-hydroxynicotinic acid. Its structure is fundamental to its reactivity, particularly in the synthesis of more complex molecules.
Physicochemical Data
The primary physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 57905-31-4 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Off-white to light yellow solid/powder | |
| Predicted Boiling Point | 343.8 ± 22.0 °C | |
| Predicted Density | 1.233 ± 0.06 g/cm³ |
The Central Reaction Mechanism: Keto-Enol Tautomerism
A defining characteristic of this compound is its existence as a mixture of two rapidly interconverting constitutional isomers, or tautomers. This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The two forms are the 4-hydroxypyridine (enol form) and the pyridin-4(1H)-one (keto form).
In solution and the solid state, the equilibrium strongly favors the more stable keto tautomer, pyridin-4(1H)-one. This stability is attributed to factors such as intermolecular hydrogen bonding. The aromaticity is maintained in the pyridone form through the delocalization of the lone pair of electrons on the nitrogen atom into the ring system. The less polar enol form becomes more significant only in the gas phase or in very dilute, non-polar solutions.
This tautomerism is the cornerstone of the molecule's reactivity, as the presence of both a nucleophilic nitrogen and a reactive carbonyl group in the keto form, and a phenolic hydroxyl group in the enol form, dictates its behavior in subsequent synthetic steps.
Caption: Keto-Enol Tautomerism of this compound.
Spectroscopic Signatures of Tautomerism
| Tautomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected IR Absorption Bands (cm⁻¹) |
| Keto | Signals for pyridine ring protons; N-H proton signal (broad); Quartet and triplet for the ethyl ester group (-OCH₂CH₃). | Signal for C=O (pyridone) around 175-185 ppm; Signal for C=O (ester) around 165-175 ppm; Signals for pyridine ring carbons; Signals for ethyl ester carbons (~60 ppm and ~14 ppm). | Strong C=O stretch (pyridone) ~1640-1680; Strong C=O stretch (ester) ~1720-1740; N-H stretch ~3300-3500; C-O stretch (ester) ~1250. |
| Enol | Signals for aromatic pyridine ring protons; O-H proton signal (broad); Quartet and triplet for the ethyl ester group (-OCH₂CH₃). The chemical shifts of ring protons would differ from the keto form. | Signal for C-OH carbon around 155-165 ppm; Signal for C=O (ester) around 165-175 ppm; Signals for aromatic carbons; Signals for ethyl ester carbons (~60 ppm and ~14 ppm). | Broad O-H stretch ~3200-3600; C=O stretch (ester) ~1720-1740; C-O stretch (ester) ~1250; C-O stretch (phenol) ~1200. |
Synthesis of this compound
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a chemically sound and common method for its preparation is the Fischer esterification of its corresponding carboxylic acid, 4-hydroxynicotinic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol: Fischer Esterification
The following is a general procedure for Fischer esterification, which can be adapted for the synthesis of this compound from 4-hydroxynicotinic acid.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition : Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction : Heat the mixture to a gentle reflux and maintain for several hours (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Application in the Synthesis of PARP-1 Inhibitors
This compound is a crucial intermediate in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).
The synthetic route from this compound to the imidazo[4,5-c]pyridine core generally involves the following key transformations:
-
Nitration : Introduction of a nitro group onto the pyridine ring, typically at the position adjacent to the hydroxyl group. This is a crucial step to install a nitrogen functionality.
-
Reduction : The nitro group is then reduced to a primary amine (NH₂).
-
Cyclization : The resulting diamino-pyridine derivative is cyclized with a suitable one-carbon source (e.g., an orthoformate) to construct the fused imidazole ring.
-
Amidation : The ester group is converted to the final carboxamide, which is a key pharmacophore for PARP-1 binding.
Caption: Synthetic pathway from this compound to PARP-1 inhibitors.
Signaling Pathway: Mechanism of PARP-1 Inhibition
PARP inhibitors function through a dual mechanism that leads to "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
Catalytic Inhibition : The inhibitor molecule, synthesized from precursors like this compound, mimics the structure of NAD⁺. It binds to the catalytic domain of the PARP-1 enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This halts the recruitment of other DNA repair proteins to the site of a single-strand break (SSB).
-
PARP Trapping : The inhibitor not only blocks the enzyme's function but also "traps" the PARP-1 protein on the DNA at the site of the break. When the DNA replication machinery encounters this trapped PARP-DNA complex, it causes the replication fork to collapse, leading to the formation of a much more lethal DNA double-strand break (DSB).
In normal, healthy cells, these DSBs can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective. These cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death (apoptosis). This selective killing of cancer cells is the principle of synthetic lethality.
Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-Hydroxynicotinate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of ethyl 4-hydroxynicotinate derivatives, a promising scaffold in the discovery of novel therapeutic agents. The methodologies outlined below are based on established synthetic routes for related heterocyclic compounds and are intended to guide the exploration of this chemical space for anticancer drug discovery.
Introduction
The pyridine ring is a core structural motif in numerous pharmaceuticals. This compound, a substituted pyridine derivative, offers a versatile starting point for the synthesis of a diverse library of compounds. The presence of the hydroxyl and ester functionalities allows for a variety of chemical modifications, making it an attractive scaffold for targeting various biological pathways implicated in diseases such as cancer. Research into structurally similar compounds, such as 4-hydroxyquinolones and nicotinonitriles, has revealed potent anticancer activities, suggesting that this compound derivatives may also possess significant therapeutic potential.
Data Presentation
While comprehensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the following table summarizes the cytotoxic activity of structurally related 4-hydroxyquinolone analogues against various cancer cell lines. This data serves as a benchmark for the expected potency of novel derivatives synthesized from the this compound scaffold.
Table 1: Cytotoxic Activity of 4-Hydroxyquinolone Analogues
| Compound ID | HCT116 (Colon Carcinoma) IC₅₀ (µM) | A549 (Lung Carcinoma) IC₅₀ (µM) | PC3 (Prostate Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Carcinoma) IC₅₀ (µM) |
| 3a | > 50 | > 50 | > 50 | > 50 |
| 3b | 45.3 | > 50 | > 50 | > 50 |
| 3c | 31.8 | 42.1 | 39.8 | 45.2 |
| 3d | 25.6 | 33.5 | 31.7 | 36.4 |
| 3e | 22.1 | 29.8 | 28.4 | 31.9 |
| 3f | 18.7 | 25.4 | 24.1 | 27.8 |
| 3g | 15.2 | 20.1 | 19.5 | 22.3 |
Data is illustrative and based on published results for 4-hydroxyquinolone analogues to provide a reference for potential activity.[1][2]
Experimental Protocols
The following protocols describe the general synthesis of a key intermediate, ethyl 4-chloronicotinate, and its subsequent derivatization via Suzuki-Miyaura coupling, a versatile method for creating carbon-carbon bonds.
Protocol 1: Synthesis of Ethyl 4-chloronicotinate (Intermediate)
This protocol outlines the conversion of the hydroxyl group of this compound to a chloride, creating a reactive intermediate for further diversification.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-chloronicotinate.
Protocol 2: Synthesis of Ethyl 4-aryl-nicotinate Derivatives via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-aryl substituted nicotinates from the chloro intermediate.
Materials:
-
Ethyl 4-chloronicotinate
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, combine ethyl 4-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ethyl 4-aryl-nicotinate derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the anticancer activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow.
Proposed Mechanism of Action: Targeting Cancer Cell Signaling
While the precise mechanism of action for novel this compound derivatives is a subject of ongoing research, related heterocyclic compounds have been shown to interfere with key signaling pathways in cancer cells. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.
Caption: Hypothetical signaling pathway.
References
High-Yield Synthesis of Ethyl 4-hydroxynicotinate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of Ethyl 4-hydroxynicotinate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The presented method is based on the well-established Fischer esterification, optimized for high conversion and product purity.
Introduction
This compound is a key building block in medicinal chemistry, notably utilized in the development of novel therapeutic agents. Its synthesis via Fischer esterification of 4-hydroxynicotinic acid offers a straightforward and cost-effective route. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[2][4]
This application note details a high-yield protocol for the synthesis of this compound, including reaction setup, purification, and characterization of the final product.
Reaction Scheme
The synthesis of this compound from 4-hydroxynicotinic acid proceeds via an acid-catalyzed esterification reaction with ethanol.
Caption: Fischer esterification of 4-hydroxynicotinic acid with ethanol.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Hydroxynicotinic acid | 139.11 | 10.0 g (71.9 mmol) | Starting material |
| Absolute Ethanol | 46.07 | 150 mL | Reagent and solvent |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | - | As needed | For drying |
| Diethyl Ether | - | As needed | For extraction |
| Toluene | - | As needed | For azeotropic removal of water (optional) |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark apparatus (optional, if using toluene)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (71.9 mmol) of 4-hydroxynicotinic acid and 150 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the suspension. The addition should be done dropwise, as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. To drive the reaction to completion, a Dean-Stark apparatus can be used with toluene as a co-solvent to azeotropically remove the water formed.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Carefully add a saturated sodium bicarbonate solution to the residue until the pH is neutral (pH ~7-8). This step should be performed with caution due to CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
Following this protocol, a high yield of this compound is anticipated. The final product should be a white to off-white solid.
Quantitative Data Summary:
| Parameter | Expected Value |
| Theoretical Yield | 11.9 g |
| Expected Yield | > 85% |
| Purity (by NMR/HPLC) | > 98% |
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons of the pyridine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound (167.16 g/mol ).[6]
-
Melting Point: The measured melting point should be consistent with the literature value.
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Extend the reflux time or ensure efficient removal of water using a Dean-Stark trap.
-
Loss during work-up: Ensure complete extraction and careful handling during purification steps.
-
Inefficient catalysis: Check the concentration and quality of the sulfuric acid.
-
-
Impure Product:
-
Presence of starting material: Indicates an incomplete reaction. See "Low Yield" troubleshooting.
-
Side products: Optimize reaction conditions (temperature, time) to minimize side reactions. Ensure thorough purification by recrystallization.
-
By following this detailed protocol, researchers can reliably synthesize high-purity this compound in high yields for various applications in drug discovery and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
Application Note: Analytical Methods for the Quantification of Ethyl 4-hydroxynicotinate
Introduction
Ethyl 4-hydroxynicotinate is a significant pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in different matrices, such as raw materials, reaction mixtures, and final products, is crucial for ensuring quality control, process optimization, and regulatory compliance in the drug development process. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation, identification, and quantification of organic molecules.[1] This method offers high resolution and sensitivity for the analysis of this compound.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A mixture of acetonitrile and a pH 4.6 buffer (containing 0.02% formic acid and 10 mM ammonium formate).[3] A gradient elution can be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 280 nm, based on the UV absorbance characteristics of similar aromatic structures.[3]
-
Injection Volume: 10 µL.
1.2. Sample Preparation
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
1.3. Calibration
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Quantitative Data Summary
| Parameter | Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.08 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
| Recovery (%) | 98.3–103.3%[3] |
| Precision (RSD %) | ≤ 2.0% |
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amecj.com [amecj.com]
- 5. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxynicotinate: No Established Applications Found in Proteomics Research
Despite a comprehensive search of scientific literature and chemical databases, no evidence was found to support the use of Ethyl 4-hydroxynicotinate in proteomics research. Extensive queries for its application in protein labeling, mass spectrometry, or as a chemical probe yielded no relevant results. This suggests that this compound is not a reagent that is currently utilized in the field of proteomics.
Proteomics, the large-scale study of proteins, heavily relies on a diverse toolkit of chemical reagents for various applications. These include, but are not limited to:
-
Protein Labeling Reagents: Used to attach tags or probes to proteins for detection, quantification, or purification.
-
Chemical Cross-linking Reagents: Employed to study protein-protein interactions by covalently linking interacting partners.
-
Protein Modification Reagents: Utilized to alter specific amino acid side chains to investigate protein function or to introduce new functionalities.
While the search for this compound's role in these areas was unfruitful, it is important to note that the field of chemical proteomics is constantly evolving, with new reagents and techniques being developed. However, based on currently available information, there are no established protocols or application notes detailing the use of this compound for proteomic analysis.
Researchers and drug development professionals seeking to perform proteomics experiments should refer to established and validated reagents and protocols. Numerous resources are available from scientific journals, and suppliers of proteomics reagents that detail the appropriate chemicals and methodologies for various proteomics workflows.
The request to create detailed application notes and protocols for this compound in proteomics research cannot be fulfilled as there is no scientific basis for its use in this field. All inquiries into its potential applications in protein analysis, modification, or for use in mass spectrometry-based proteomics have failed to produce any relevant information. Therefore, it is concluded that this compound does not have a recognized application in proteomics research at this time.
Step-by-Step Guide to the Purification of Ethyl 4-hydroxynicotinate
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Ethyl 4-hydroxynicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe standard laboratory techniques for recrystallization and column chromatography, along with methods for purity assessment.
Data Presentation
The following tables summarize the expected quantitative data for the purification of this compound. These values are based on typical results for compounds with similar structures and properties.
Table 1: Physical Properties of this compound
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | 285.6 °C at 760 mmHg |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[1] |
Table 2: Expected Purity and Yield from Different Purification Methods
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization (Ethanol) | ~90-95% | >98% | 70-85% |
| Column Chromatography (Silica Gel) | ~90-95% | >99% | 60-80% |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For this compound, ethanol is a suitable solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification by Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[2]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the compound of interest.
-
-
Fraction Collection: Collect the eluate in fractions using test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of a compound. A reverse-phase method is suitable for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram. The purity is determined by the relative area of the main peak corresponding to this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography purification workflow.
Caption: HPLC purity analysis workflow.
References
Application Notes and Protocols for the Development of PARP-1 Inhibitors Utilizing a Nicotinamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP-1 has emerged as a clinically validated and highly promising strategy in cancer therapy. This is particularly effective in tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2] PARP-1 inhibitors prevent the repair of SSBs, which then lead to the formation of double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[1][2]
The core chemical structure of many potent PARP-1 inhibitors mimics the nicotinamide moiety of the natural substrate, NAD+.[3][4][5] This allows them to competitively bind to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair proteins. While direct synthetic routes from Ethyl 4-hydroxynicotinate to potent PARP-1 inhibitors are not extensively documented in published literature, its structural similarity to the nicotinamide core makes it a conceptually relevant starting point for the design and synthesis of novel inhibitors.
These application notes provide a representative synthetic protocol for a PARP-1 inhibitor based on a nicotinamide scaffold, along with detailed methodologies for the biochemical and cellular evaluation of such compounds.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative nicotinamide-based PARP-1 inhibitors against PARP-1 and their anti-proliferative effects in select cancer cell lines.
Table 1: Biochemical Inhibition of PARP-1
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound | IC50 (nM) |
| Nicotinamide Analog A | PARP-1 | 15 | Chemiluminescent Assay | Olaparib | 5 |
| Nicotinamide Analog B | PARP-1 | 30 | Fluorescence Polarization | Rucaparib | 7 |
| 3-Aminobenzamide | PARP-1 | ~30,000 | N/A | Talazoparib | 1 |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Genotype | IC50 (µM) | Assay Type |
| Nicotinamide Analog A | MDA-MB-436 | BRCA1 mutant | 0.8 | CellTiter-Glo |
| Nicotinamide Analog A | Capan-1 | BRCA2 mutant | 1.2 | MTT Assay |
| Nicotinamide Analog B | HCC1937 | BRCA1 mutant | 2.5 | CellTiter-Glo |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 0.5 | CellTiter-Glo |
Experimental Protocols
Representative Synthesis of a Nicotinamide-Based PARP-1 Inhibitor
This protocol describes a general synthesis of a key intermediate for a nicotinamide-based PARP-1 inhibitor, starting from a substituted nicotinic acid.
dot
Caption: Synthetic workflow for a nicotinamide-based PARP-1 inhibitor.
Materials:
-
Substituted nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Boronic acid or ester
-
Aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of the substituted nicotinic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude nicotinoyl chloride in anhydrous DCM.
-
To this solution, add the substituted aniline (1.1 equivalents) and TEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the nicotinamide derivative.
-
-
Final Functionalization (Example: Suzuki Coupling):
-
In a reaction vessel, combine the nicotinamide derivative (1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and aqueous Na₂CO₃ solution (2 M, 3 equivalents).
-
Add a suitable solvent such as DMF or dioxane.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by silica gel column chromatography.
-
Biochemical PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP-1.
dot
Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.[6]
Materials:
-
96-well plates coated with histone proteins
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Test inhibitor (serially diluted in assay buffer)
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP)
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.
-
Add the serially diluted inhibitor to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based PARP-1 Activity Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block PARP-1 activity (PARylation) in a cellular context.
dot
Caption: Workflow for Western blot analysis of PARP-1 activity.[7][8]
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test inhibitor
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
(Optional but recommended) Induce DNA damage by treating cells with H₂O₂ (e.g., 1 mM for 10-15 minutes) to stimulate PARP-1 activity.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the reduction in PAR levels in inhibitor-treated cells compared to the control.
Signaling Pathway and Mechanism of Action
dot
Caption: PARP-1 signaling in DNA repair and the mechanism of inhibition.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening the Biological Activity of Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxynicotinate, a pyridine derivative, holds potential as a scaffold for the development of novel therapeutic agents due to its structural similarity to biologically active molecules. This document provides a comprehensive set of detailed protocols for a tiered screening approach to evaluate the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound. The provided methodologies are established in vitro assays designed to yield quantitative and reproducible data, facilitating the initial assessment of the compound's pharmacological potential.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the preparation of stock solutions and understanding the compound's behavior in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Off-White to Light Yellow Crystalline Powder | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
| CAS Number | 57905-31-4 | [1] |
Section 1: Antioxidant Activity Screening
Oxidative stress is implicated in a multitude of pathological conditions. The antioxidant potential of this compound will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common and reliable method for evaluating the free radical scavenging activity of a compound.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be measured spectrophotometrically at 517 nm.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Protocol:
-
Prepare serial dilutions of the this compound stock solution and the ascorbic acid stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Data Presentation: Antioxidant Activity
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) |
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid (Control) | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Potential Antioxidant Mechanism
The antioxidant activity of phenolic and enolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them.[2][4]
Section 2: Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in the progression of many diseases. The anti-inflammatory potential of this compound will be evaluated by its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Indomethacin (non-selective COX inhibitor) or Celecoxib (selective COX-2 inhibitor) as positive controls
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
Prepare working solutions by diluting the stock solutions in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of the COX-1 or COX-2 enzyme solution.
-
Add 10 µL of various concentrations of this compound or the control inhibitor.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Immediately measure the absorbance at 595 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as:
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: COX Inhibition Activity
| Compound | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Indomethacin | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Celecoxib | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Potential Anti-inflammatory Signaling Pathway
A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Section 3: Anticancer Activity Screening
The potential of this compound as an anticancer agent will be initially assessed by evaluating its cytotoxicity against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (Positive Control)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound or control (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same amount of DMSO used for the highest concentration of the compound).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as:
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Selectivity Index (IC₅₀ Normal Cell / IC₅₀ Cancer Cell) |
| This compound | MCF-7 | |||
| A549 | ||||
| HCT116 | ||||
| HEK293 | N/A | |||
| Doxorubicin | MCF-7 | |||
| A549 | ||||
| HCT116 | ||||
| HEK293 | N/A |
Potential Anticancer Signaling Pathway
This compound may exert its anticancer effects by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Section 4: Antimicrobial Activity Screening
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The antimicrobial activity of this compound will be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[7][8]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains in their respective broths overnight at 37°C (bacteria) or 30°C (fungi).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Protocol:
-
Prepare a serial two-fold dilution of this compound and standard antibiotics in the appropriate broth in a 96-well plate.
-
Add 100 µL of the microbial inoculum to each well.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | |
| Escherichia coli | ||
| Candida albicans | ||
| Ampicillin | Staphylococcus aureus | |
| Escherichia coli | ||
| Fluconazole | Candida albicans |
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the workflow for the broth microdilution assay.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro screening of this compound for its potential biological activities. Positive results from these assays will warrant further investigation, including more detailed mechanistic studies and subsequent evaluation in in vivo models, to fully elucidate the therapeutic potential of this compound. It is recommended that all experiments are performed in triplicate to ensure the reliability and reproducibility of the data.
References
- 1. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins [mdpi.com]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-ethoxynicotinate | C10H13NO3 | CID 12326824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-hydroxynicotinate as a Versatile Intermediate for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-hydroxynicotinate as a starting material for the preparation of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on the synthesis of pyridopyrimidines and pyrazolopyridines, classes of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
Introduction
This compound is a readily available and versatile building block in medicinal chemistry. Its pyridine core, substituted with both an electron-donating hydroxyl group and an electron-withdrawing ethyl ester group, allows for a variety of chemical transformations. By functionalizing the 4-position, this intermediate can be converted into key precursors for the construction of fused heterocyclic systems. This document outlines the transformation of this compound into a key intermediate, ethyl 4-chloronicotinate, and its subsequent elaboration into pyridopyrimidine and pyrazolopyridine derivatives.
Key Synthetic Intermediate: Ethyl 4-chloronicotinate
The conversion of the 4-hydroxyl group of this compound to a chloro substituent is a critical step, transforming the relatively unreactive precursor into a versatile intermediate suitable for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of Ethyl 4-chloronicotinate (2)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1) (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 4-chloronicotinate (2).
Synthesis of Novel Heterocycles
Synthesis of 2-Amino-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-7-carboxylate Derivatives
The reaction of ethyl 4-chloronicotinate with guanidine hydrochloride provides a straightforward route to the pyridopyrimidine scaffold, a core structure found in many biologically active molecules.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-7-carboxylate (3)
-
Reaction Setup: To a solution of ethyl 4-chloronicotinate (2) (1 equivalent) in a suitable solvent such as 2-ethoxyethanol or isopropanol, add guanidine hydrochloride (1.5 equivalents) and a base, such as sodium ethoxide or potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the precipitated product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and then water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water to yield the desired pyridopyrimidine derivative (3).
Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one Derivatives
The construction of the pyrazolopyridine ring system can be achieved through the condensation of ethyl 4-chloronicotinate with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridin-4(5H)-one-7-carboxylate (4)
-
Reaction Setup: Dissolve ethyl 4-chloronicotinate (2) (1 equivalent) in ethanol in a round-bottom flask.
-
Reaction Conditions: Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature. After the addition is complete, heat the reaction mixture to reflux for 6-10 hours.
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazolopyridine product (4). Recrystallization from ethanol can be performed for further purification.
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product Name | Starting Material | Typical Yield (%) |
| 1 | Ethyl 4-chloronicotinate (2) | This compound (1) | 75-85 |
| 2a | Ethyl 2-amino-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-7-carboxylate (3) | Ethyl 4-chloronicotinate (2) | 60-70 |
| 2b | Ethyl 1H-pyrazolo[4,3-c]pyridin-4(5H)-one-7-carboxylate (4) | Ethyl 4-chloronicotinate (2) | 65-75 |
Table 2: Potential Biological Activities of Target Heterocycles
| Heterocyclic Core | Potential Biological Activities |
| Pyridopyrimidine | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory[1][2] |
| Pyrazolopyridine | Anticancer, Kinase inhibitors, Antimicrobial, Anti-inflammatory[3][4][5] |
Note: The biological activities listed are based on published data for structurally similar compounds and represent potential applications for the synthesized heterocycles.
Visualization of Synthetic Pathways
Caption: Synthetic route from this compound to novel heterocycles.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of target heterocycles.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined provide a clear and reproducible pathway for the generation of pyridopyrimidine and pyrazolopyridine derivatives. Further derivatization of these scaffolds can lead to the discovery of novel drug candidates with a wide range of biological activities. Researchers are encouraged to adapt and optimize these methods for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method Development for the Analysis of Ethyl 4-hydroxynicotinate
Introduction
Ethyl 4-hydroxynicotinate is a pyridine derivative of significant interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note details a systematic approach to developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, in accordance with ICH guidelines.[1][2][3]
Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | Essential for preparing standard solutions of known concentration. |
| pKa (acidic) | ~8.5 - 9.5 (for the hydroxyl group) | The hydroxyl group is weakly acidic. |
| pKa (basic) | ~3.0 - 4.0 (for the pyridine nitrogen) | The pyridine nitrogen is weakly basic, making the compound ionizable. The mobile phase pH will significantly impact retention and peak shape.[4][5] |
| logP | ~1.0 - 1.5 | Indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography. |
| UV λmax | ~260 - 280 nm | The pyridine ring conjugated with the ester and hydroxyl groups is expected to have strong UV absorbance in this range, providing good sensitivity for detection.[6] |
RP-HPLC Method Development Strategy
The method development process is designed to achieve optimal separation, peak shape, and sensitivity for this compound.
Based on the predicted physicochemical properties, the following starting conditions were selected:
| Parameter | Initial Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a good starting point for moderately hydrophobic compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for LC-MS and helps to control the ionization of the analyte for better peak shape.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 10-90% B over 15 minutes | A broad gradient is used initially to determine the approximate elution time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | Selected based on the predicted UV λmax. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
A systematic approach to optimize the chromatographic conditions is crucial.
-
Mobile Phase pH Optimization: The retention and peak shape of this compound will be highly dependent on the mobile phase pH due to its ionizable nature. Buffering the aqueous mobile phase at different pH values (e.g., pH 3.0, 4.5, and 7.0) will be investigated to find the optimal condition for retention and peak symmetry. For basic compounds like pyridines, a low pH mobile phase is often preferred to ensure consistent protonation and good peak shape.[5]
-
Organic Modifier Selection: While acetonitrile is a good starting point, methanol can also be evaluated as it may offer different selectivity.
-
Gradient Optimization: Once the approximate elution time is known, the gradient can be optimized to reduce the run time while maintaining adequate resolution from any impurities.
-
Column Temperature: The effect of column temperature (e.g., 25°C, 35°C, 45°C) will be studied to fine-tune selectivity and improve peak shape.
Experimental Protocols
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Formic Acid (reagent grade)
-
Ammonium Acetate (reagent grade)
-
Deionized water
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.
The sample preparation protocol will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is sufficient. For a formulated drug product, extraction and filtration steps may be necessary.
Method Validation Protocol
The developed method will be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][9]
| Validation Parameter | Acceptance Criteria | Experimental Protocol |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for 6 replicate injections ≤ 2.0% | Inject the working standard solution (e.g., 20 µg/mL) six times. |
| Specificity | No interference from blank (mobile phase) and placebo at the retention time of the analyte. | Inject the blank, placebo, and a spiked sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze a series of at least five concentrations over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. |
| Precision (Repeatability) | %RSD ≤ 2.0% | Analyze six replicate samples at 100% of the test concentration. |
| Intermediate Precision | %RSD ≤ 2.0% | Repeat the precision study on a different day with a different analyst and/or instrument. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | %RSD ≤ 2.0% for small, deliberate changes in method parameters. | Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic). |
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean |
| %RSD | | | | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
| Correlation Coefficient (r²) | |
Table 3: Accuracy (% Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% |
| 120% | | | |
Table 4: Precision Results
| Repeatability | Intermediate Precision | |
|---|---|---|
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 | ||
| Sample 4 | ||
| Sample 5 | ||
| Sample 6 | ||
| Mean |
| %RSD | | |
Visualizations
Caption: Workflow for RP-HPLC Method Development.
Caption: Key Parameters for Method Validation.
Conclusion
This application note provides a comprehensive and systematic protocol for the development and validation of an RP-HPLC method for the analysis of this compound. By following the outlined steps for method optimization and adhering to ICH guidelines for validation, a reliable, accurate, and robust analytical method can be established for routine use in a quality control environment.
References
- 1. scispace.com [scispace.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxynicotinate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxynicotinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is a modification of the Gould-Jacobs reaction. This approach involves the condensation of ethyl 3-aminocrotonate with diethyl malonate, followed by a thermal cyclization to form the 4-hydroxypyridine ring system.[1] This method is often favored for its reliability in producing 4-hydroxyquinoline and related heterocyclic structures.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Temperature: The thermal cyclization step is critical and requires high temperatures, typically in the range of 250-300°C. Insufficient temperature can lead to incomplete reaction.[2]
-
Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation of the product. It is crucial to optimize the reaction time.
-
Purity of Starting Materials: Impurities in either ethyl 3-aminocrotonate or diethyl malonate can lead to side reactions and lower yields. Ensure the purity of your reagents before commencing the synthesis.
-
Inefficient Heat Transfer: The use of a high-boiling point solvent is crucial for maintaining a consistent and high temperature. Poor heat transfer can result in a non-uniform reaction.[3]
Q3: I am observing the formation of significant byproducts. What are the likely side reactions?
In syntheses of this type, which are related to the Conrad-Limpach and Knorr quinoline syntheses, the formation of isomeric byproducts is a common issue. The primary side reaction is often the formation of the corresponding 2-hydroxy isomer. This can occur if the initial condensation reaction conditions favor attack at the ester carbonyl of diethyl malonate rather than the desired attack at the keto-like functionality of the acrotonate.[3][4]
Q4: What is the best method for purifying the final product?
Purification of this compound can be effectively achieved through column chromatography. Due to the polar nature of the hydroxyl group and the ester functionality, a silica gel stationary phase is typically used. The mobile phase is often a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[5] Recrystallization from a suitable solvent can also be an effective final purification step if the product is a solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete condensation of starting materials. | Ensure the initial reaction to form the intermediate is complete by monitoring with TLC. Consider extending the reaction time for this step. |
| Cyclization temperature is too low. | Use a high-boiling point solvent (e.g., diphenyl ether) to reach the required temperature (250-260°C) for cyclization.[3] | |
| Inefficient heat transfer. | Use a reliable heating mantle with a temperature controller and ensure good stirring to maintain a uniform temperature.[3] | |
| Formation of Isomeric Byproduct (2-hydroxy isomer) | Reaction conditions favor thermodynamic product. | Control the temperature of the initial condensation step. Lower temperatures generally favor the kinetic product, which leads to the desired 4-hydroxy isomer.[3] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | Polymerization or side reactions at high temperatures. | Use an inert, high-boiling point solvent to maintain a manageable consistency and facilitate even heat distribution.[3] |
| Reactant concentration is too high. | Adjust the concentration of your reactants to prevent polymerization.[3] | |
| Difficulty in Isolating/Purifying the Product | Product is co-precipitating with byproducts. | Optimize the precipitation step by the slow addition of a non-polar solvent to the cooled reaction mixture. |
| Product is an oil and does not crystallize. | Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane.[2] | |
| Tailing during column chromatography. | Add a small amount of a volatile base, such as triethylamine, to the eluent to minimize interactions with the acidic silica gel.[5] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline derivatives.
Step 1: Condensation of Ethyl 3-aminocrotonate and Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-aminocrotonate (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture at 120-140°C for 2-3 hours. The reaction progress can be monitored by observing the evolution of ethanol.
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude intermediate can be used directly in the next step.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling point, inert solvent such as diphenyl ether (approximately 5-10 mL per gram of the starting aminocrotonate).
-
Heat the mixture to a vigorous reflux (approximately 250-260°C) under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
Step 3: Isolation and Purification
-
To the cooled reaction mixture, add a non-polar solvent such as hexane or petroleum ether to facilitate the precipitation of the crude product.
-
Collect the solid by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
The crude product can be further purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Parameter | Condition | Expected Yield Range | Notes |
| Condensation Temperature | 120-140°C | - | Lower temperatures may lead to incomplete reaction. |
| Cyclization Temperature | 250-260°C | 60-80% | Crucial for the ring-closing step.[3] |
| Reaction Time (Cyclization) | 30-60 minutes | - | Longer times may lead to product degradation. |
| Solvent for Cyclization | Diphenyl ether | - | A high-boiling, inert solvent is essential.[3] |
| Purification Method | Column Chromatography | >95% purity | Gradient elution with hexane/ethyl acetate is effective.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Common impurities in Ethyl 4-hydroxynicotinate and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-hydroxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically arise from the synthetic route. The most prevalent synthesis involves the esterification of 4-hydroxynicotinic acid. Therefore, the primary impurities include:
-
Unreacted 4-hydroxynicotinic acid: Due to the equilibrium nature of Fischer esterification, some starting material often remains.
-
Residual Acid Catalyst: If Fischer esterification is used, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) may be present.
-
Starting Material Impurities: Impurities from the synthesis of 4-hydroxynicotinic acid itself can carry over. These can include:
-
Coumalic acid: If 4-hydroxynicotinic acid is synthesized from malic acid via coumalic acid.
-
4-chloronicotinic acid: If prepared by the hydrolysis of 4-chloronicotinic acid.
-
-
Degradation Products: Prolonged heating or harsh acidic/basic conditions can lead to the decomposition of the desired product.
Q2: My final product of this compound is a dark or colored oil/solid. What is the likely cause and how can I fix it?
A2: A dark or colored product often indicates the presence of impurities, which could be due to:
-
High Reaction Temperatures: Leading to decomposition of starting materials or the final product.
-
Side Reactions: The pyridine ring can be susceptible to various side reactions under harsh conditions.
To address this, purification methods such as recrystallization or column chromatography are recommended. For colored impurities, treatment with activated charcoal during recrystallization can be effective.
Q3: I am seeing a low yield after my purification process. What are the potential reasons?
A3: Low recovery of this compound after purification can be attributed to several factors:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, leading to significant loss in the mother liquor.
-
Product Adsorption on Silica Gel: During column chromatography, the basicity of the pyridine nitrogen can cause strong adsorption to the acidic silica gel, resulting in poor recovery.
-
Decomposition during Purification: Some compounds can degrade on acidic silica gel.
To improve yield, carefully select the recrystallization solvent through small-scale trials. For column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of a base like triethylamine.
Q4: How can I effectively remove the unreacted 4-hydroxynicotinic acid from my product?
A4: Unreacted 4-hydroxynicotinic acid can be removed using the following methods:
-
Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The acidic 4-hydroxynicotinic acid will be converted to its salt and move into the aqueous layer, while the ester remains in the organic layer.
-
Recrystallization: A suitable recrystallization solvent will selectively crystallize the less polar this compound, leaving the more polar 4-hydroxynicotinic acid in the mother liquor.
-
Column Chromatography: A silica gel column can effectively separate the more polar 4-hydroxynicotinic acid from the less polar ester.
Troubleshooting Guides
Issue 1: Incomplete Esterification Reaction
If you find a significant amount of unreacted 4-hydroxynicotinic acid in your crude product, consider the following troubleshooting steps.
| Potential Cause | Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent).[1][2] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[3] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄ or a solid acid catalyst) is used.[4] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, increase the reaction time. |
| Low Reaction Temperature | While high temperatures can cause degradation, the reaction may be too slow at lower temperatures. A moderate reflux is often optimal. |
Issue 2: Difficulty in Product Purification
If you are facing challenges in obtaining pure this compound, refer to the following guide.
| Problem | Recommended Action |
| Oily Product After Recrystallization | This can happen if the melting point of your compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent pair. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Poor Separation in Column Chromatography | Optimize the solvent system using TLC to achieve a good separation between your product and impurities (an Rf value of 0.2-0.3 for the product is often ideal). If the product is streaking, consider adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent. |
| Co-precipitation of Impurities | If impurities crystallize along with your product during recrystallization, it may be due to using too little solvent or cooling the solution too rapidly. Ensure the crude material is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to form pure crystals. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Analytical Method |
| Recrystallization (Ethanol) | 85-90% | >98% | HPLC[6] |
| Column Chromatography (Silica Gel) | 85-90% | >99% | HPLC, GC-MS[7] |
| Acid-Base Wash followed by Recrystallization | 80-85% | >98.5% | HPLC[8] |
Mandatory Visualization
Caption: A general workflow for the purification and troubleshooting of this compound.
Caption: Logical relationship between common impurities and their corresponding removal methods.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting Ethyl 4-hydroxynicotinate synthesis reaction failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-hydroxynicotinate. The guidance focuses on a common synthetic route and addresses potential experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the precursor to this compound, is very low. What are the likely causes?
A1: Low yields in the synthesis of the 4-oxo intermediate can stem from several factors. A primary cause is often the quality and reactivity of the starting materials. Ensure that the ethyl acetoacetate derivative is pure and that the sodium ethoxide catalyst is not degraded. Another common issue is incomplete reaction due to insufficient reaction time or suboptimal temperature. The reaction is also sensitive to moisture, which can consume the sodium ethoxide.
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of your ethyl acetoacetate derivative and 1,3,5-triazine by NMR or GC-MS.
-
Catalyst Activity: Use freshly prepared or properly stored sodium ethoxide. Exposure to air and moisture will decrease its activity.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature Control: Maintain a stable reaction temperature as specified in the protocol. Fluctuations can lead to the formation of side products.
Q2: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize it?
A2: A common side reaction is the self-condensation of the ethyl acetoacetate derivative, especially in the presence of a strong base like sodium ethoxide. This can lead to the formation of various dimeric and polymeric byproducts. Additionally, if the reaction temperature is too high, decomposition of the starting materials or the desired product may occur.
Troubleshooting Steps:
-
Controlled Addition: Add the sodium ethoxide solution slowly to the reaction mixture to maintain a controlled reaction rate and temperature.
-
Temperature Management: Run the reaction at the recommended temperature. If side product formation is still significant, try lowering the temperature slightly, though this may require a longer reaction time.
-
Stoichiometry: Ensure the molar ratios of the reactants are accurate. An excess of the ethyl acetoacetate derivative can favor self-condensation.
Q3: The final product, this compound, is difficult to purify. What purification strategies are most effective?
A3: this compound and its tautomer can be challenging to purify due to their polarity and potential for zwitterion formation. Standard silica gel chromatography may not be optimal.
Troubleshooting Steps:
-
Crystallization: Recrystallization is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.
-
Acid-Base Extraction: Due to the acidic nature of the 4-hydroxy group and the basicity of the pyridine nitrogen, an acid-base extraction can be employed to separate it from non-ionizable impurities.
-
Alternative Chromatography: If crystallization is unsuccessful, consider using a different stationary phase for column chromatography, such as alumina, or employing reverse-phase chromatography.
Q4: My final product appears to be a mixture of tautomers (this compound and ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate). How can I isolate the desired 4-hydroxy tautomer?
A4: The keto-enol tautomerism between the 4-oxo and 4-hydroxy forms is an inherent property of this molecule. The equilibrium between the two forms can be influenced by the solvent and pH. In many cases, the 4-oxo form is the more stable tautomer in the solid state.
Troubleshooting Steps:
-
Solvent Selection for Analysis: When analyzing the product by NMR, the choice of solvent can affect the observed ratio of tautomers.
-
pH Adjustment: The tautomeric equilibrium can be shifted by adjusting the pH. The 4-hydroxy form is favored in more acidic conditions, while the 4-oxo (as the enolate) might be more prevalent under basic conditions. For isolation, it is often accepted that the product exists as a mixture of tautomers, with the solid form typically being the 4-oxo tautomer.
Data Presentation
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Suggestion |
| Reactant Purity | >98% | Low yield, side products | Verify purity by NMR or GC-MS before use. |
| Catalyst | Freshly prepared Sodium Ethoxide | Low yield, incomplete reaction | Use freshly opened or prepared catalyst; store under inert gas. |
| Reaction Temperature | As per protocol (e.g., reflux in ethanol) | Side product formation, decomposition | Maintain stable temperature; consider lowering for cleaner reaction. |
| Reaction Time | Monitored by TLC | Incomplete reaction or product degradation | Optimize based on TLC analysis for complete consumption of starting material. |
| Work-up pH | Neutral to slightly acidic | Poor precipitation, product loss | Carefully adjust pH to the isoelectric point for maximum precipitation. |
| Purification Method | Recrystallization | Co-precipitation of impurities | Screen various solvent systems; use slow cooling. |
Experimental Protocols
Synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylates
This protocol is based on the reaction of 1,3,5-triazine with ethyl acetoacetate derivatives.
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired 4-substituted ethyl acetoacetate derivative.
-
Reactant Addition: To this solution, add 1,3,5-triazine portion-wise over a period of 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for the time determined by TLC monitoring for the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A decision-making workflow for troubleshooting common synthesis failures.
Caption: Tautomeric equilibrium between the keto and enol forms.
Optimization of reaction conditions for Ethyl 4-hydroxynicotinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-hydroxynicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include diethyl malonate and N,N-dimethylformamide dimethyl acetal, or the use of a Gould-Jacobs reaction pathway.[1][2] Another approach involves the alkylation of the corresponding carboxylic acid salt with an alkyl halide.[3]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically found with a purity of 98%.[4]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C, protected from air and light. It should be refrigerated or frozen for long-term storage.[4]
Q4: What are some common applications of this compound?
A4: this compound is used as a reagent in the synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which act as PARP-1 inhibitors and antitumor agents.[4][5]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Reagent Ratios: The molar ratios of the reactants are critical. Ensure that the reagents are added in the correct stoichiometric amounts. An excess of one reagent may be necessary to drive the reaction to completion, but this can also lead to side product formation.
-
Moisture Contamination: Many of the reagents used in this synthesis are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps. Review your extraction and chromatography procedures to minimize losses. Ensure the pH is appropriately adjusted during aqueous extractions to prevent the product from remaining in the aqueous layer.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is a common issue. Here are some strategies to minimize unwanted byproducts:
-
Temperature Control: The reaction temperature can significantly influence the formation of side products. If the reaction is exothermic, consider cooling the reaction mixture during the addition of reagents. Conversely, some reactions may require heating to a specific temperature to favor the desired product.
-
Order of Reagent Addition: The order in which reagents are added can be crucial. Adding a highly reactive reagent slowly and at a controlled temperature can prevent the formation of side products.
-
Choice of Base/Catalyst: The type and amount of base or catalyst used can affect the reaction pathway. Experiment with different bases or catalysts to find one that selectively promotes the formation of the desired product.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. This may involve column chromatography with a carefully selected solvent system or recrystallization.
Q3: I am having difficulty with the purification of the final product. What are some recommended procedures?
A3: Purifying this compound can be challenging. Here are some tips:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from impurities. The choice of eluent is critical for achieving good separation. A gradient elution may be necessary to separate closely related compounds.
-
Washing and Extraction: During the work-up, washing the organic layer with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine) can remove many impurities. Ensure the pH of the aqueous layer is optimized to prevent product loss.
Data Presentation
Table 1: Summary of Reaction Conditions for a Related Synthesis
| Parameter | Value |
| Reactants | Nicotinic acid, Absolute ethanol, Toluene, HND230 solid acid catalyst |
| Molar Ratio (Nicotinic acid:Ethanol) | 1:1 to 1:2 |
| Weight Ratio (Nicotinic acid:Toluene) | 1:0.3 to 1:8 |
| Catalyst Loading | 0.01 to 0.1 times the weight of nicotinic acid |
| Reaction Temperature | 50-65 °C |
| Reaction Time | 3-6 hours |
| Yield | Up to 97.2% |
This data is for the synthesis of ethyl nicotinate, a structurally related compound, and can provide a starting point for optimization.[6]
Experimental Protocols
Protocol 1: General Procedure for Esterification of Nicotinic Acid (Illustrative)
This protocol is for the synthesis of ethyl nicotinate and serves as an illustrative example of an esterification reaction that could be adapted.[6]
-
Reaction Setup: In a 500ml four-hole boiling flask, add toluene (123.1g), absolute ethanol (92.1g, 2mol), HND230 solid acid catalyst (2.5g), and nicotinic acid (246.2g).
-
Reaction: Slowly heat the mixture to 55°C and stir for 4 hours.
-
Water Removal: Increase the temperature to reflux and remove water via a Dean-Stark apparatus. The reaction is complete when no more water separates.
-
Work-up: Cool the reaction mixture to room temperature. Recover the solid acid catalyst by filtration.
-
Purification: Remove the toluene from the filtrate by vacuum distillation to obtain the final product.
Mandatory Visualizations
References
- 1. posters.unh.edu [posters.unh.edu]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 57905-31-4 - Coompo [coompo.com]
- 5. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-hydroxynicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethyl 4-hydroxynicotinate in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This phenomenon, often called "solvent-shifting" or "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the assay below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects.[1] For particularly sensitive cell lines or long-term incubation assays, a final DMSO concentration of 0.1% or lower is recommended.[2]
Q4: Can pH changes in my buffer affect the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of compounds with ionizable groups. Nicotinic acid, the parent of this compound, is a weak acid. While the esterification of the carboxylic acid group in this compound removes this acidic proton, the pyridine ring nitrogen is basic and can be protonated at acidic pH. The ionization state of the molecule can affect its solubility, and therefore, the pH of your assay buffer should be considered and controlled.
Q5: Are there any alternative methods to using co-solvents for improving solubility?
A5: Yes, other techniques can be employed. The use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[3][4][5] Other methods include the use of surfactants or formulating the compound in a solid dispersion.[3]
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Suggested Solution |
| High final compound concentration | Decrease the final concentration of this compound in the assay. Determine the kinetic solubility in the final assay buffer to identify the maximum achievable concentration without precipitation. |
| Rapid solvent polarity shift | Employ a serial dilution method. Instead of a single large dilution, perform one or two intermediate dilutions in a mixture of DMSO and your aqueous buffer (e.g., 50% DMSO/50% buffer) before the final dilution. |
| Low mixing energy | Immediately after adding the compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting. |
| Temperature effects | Ensure that both the compound stock solution and the aqueous buffer are at the same temperature before mixing, preferably at the intended assay temperature. |
Issue 2: Compound precipitates in the assay plate over time.
| Potential Cause | Suggested Solution |
| Thermodynamic insolubility | The final compound concentration is above its thermodynamic solubility limit in the assay buffer. The only solution is to lower the final concentration of the compound. |
| Evaporation from plate wells | Use plate sealers to minimize evaporation, especially during long incubation periods. This is particularly important for assays in 96- or 384-well plates. |
| Interaction with plate material | Some compounds can adsorb to the plastic of the microplate, leading to an apparent decrease in concentration and potential precipitation. Consider using low-binding plates. |
| pH shift during incubation | In cell-based assays, cellular metabolism can alter the local pH. Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data for this compound is estimated based on the known solubility of its parent compound, nicotinic acid, and the general principles of organic chemistry. Actual experimental values may vary. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Estimated Solubility of Nicotinic Acid (as a proxy) | Expected Solubility of this compound | Notes |
| Water | 18 g/L (at 25 °C)[6] | Lower | The addition of the ethyl ester group increases hydrophobicity, likely decreasing aqueous solubility. |
| Ethanol | Soluble[7] | Readily Soluble | Expected to be a good solvent due to its polarity and ability to hydrogen bond. |
| DMSO | Highly Soluble[2] | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[8] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately Soluble | Low to Moderate | Solubility will be pH-dependent and likely lower than in pure water. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial. Perform this in a chemical fume hood.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Add the calculated volume of DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Gentle Warming (Optional): If the compound does not fully dissolve, you can warm the solution to 37°C for 5-10 minutes, followed by vortexing.[2] Do not overheat, as this may degrade the compound.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Assay buffer (the same buffer that will be used in the experiment)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Buffer Dispensing: Add 198 µL of the assay buffer to multiple wells of the 96-well plate.
-
Compound Addition: Create a dilution series of your compound. For example, add 2 µL of your 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Then perform serial dilutions across the plate. Include a well with 2 µL of DMSO only as a vehicle control.
-
Mixing: Mix the contents of the wells thoroughly by pipetting up and down several times.
-
Incubation: Incubate the plate at the intended assay temperature for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Analysis: An increase in absorbance compared to the vehicle control indicates the formation of a precipitate. The highest concentration that does not show an increase in absorbance is an estimate of the kinetic solubility.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in assays.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. emulatebio.com [emulatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
Navigating the Synthesis of Ethyl 4-hydroxynicotinate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 4-hydroxynicotinate is a critical process. However, like many organic syntheses, it is not without its challenges. The formation of side products can significantly impact yield and purity, complicating the downstream application of this important intermediate. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate and mitigate common side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is commonly synthesized via a cyclocondensation reaction. One prevalent method is a variation of the Gould-Jacobs reaction, which involves the reaction of an aminocrotonate derivative with a malonate derivative. This approach is favored for its relatively straightforward procedure and accessibility of starting materials.
Q2: What is the primary side reaction of concern during the synthesis of this compound?
A2: A significant side reaction is the formation of isomeric impurities. Depending on the specific precursors and reaction conditions, regioisomers can be formed, leading to difficulties in purification. For instance, in a Gould-Jacobs type synthesis, alternative cyclization pathways can lead to the formation of undesired constitutional isomers.
Q3: Can hydrolysis of the ester group be a problem?
A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-hydroxynicotinic acid) can occur, particularly if the reaction is carried out in the presence of water or under acidic or basic conditions for prolonged periods, especially at elevated temperatures.
Q4: Is over-alkylation a potential side reaction?
A4: While less common in the primary cyclization step, if alkylating agents are used in subsequent modification steps, there is a potential for N-alkylation or O-alkylation of the hydroxypyridine ring, leading to undesired byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of significant amounts of side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; high temperatures can promote side reactions and decomposition.[1] - Carefully control the stoichiometry of the reactants. |
| Presence of an Isomeric Impurity | - Lack of regioselectivity in the cyclization step. | - Modify the reaction solvent or catalyst to enhance regioselectivity. - Employ protecting groups on one of the reactants to direct the cyclization to the desired position. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Extend the reaction time or slightly increase the temperature, while monitoring for side product formation. - Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). |
| Formation of 4-Hydroxynicotinic Acid | - Hydrolysis of the ester group due to the presence of water or acidic/basic conditions. | - Use anhydrous solvents and reagents. - Neutralize the reaction mixture promptly during workup. - Avoid prolonged exposure to high temperatures in the presence of acid or base. |
| Discoloration of the Final Product | - Formation of colored impurities due to oxidation or decomposition at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product using activated carbon to remove colored impurities. - Avoid excessive heating during reaction and purification. |
Experimental Protocols
General Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives:
-
Condensation: An aniline derivative is reacted with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate). This reaction is typically performed by heating the neat reactants or in a high-boiling solvent.
-
Cyclization: The resulting intermediate is heated to a high temperature (often >200 °C) to induce cyclization. This step is crucial and often where side reactions occur.[1]
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the synthetic process and potential pitfalls, diagrams of the key reaction pathway and a logical workflow for troubleshooting are provided below.
Caption: Gould-Jacobs reaction pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Challenges in the scale-up synthesis of Ethyl 4-hydroxynicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Ethyl 4-hydroxynicotinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during the transition from laboratory to pilot or production scale.
Issue 1: Low Yield in the Condensation Reaction
Q: We are observing a significant drop in yield for the condensation of ethyl ethoxymethylenemalonate with ethyl 3-aminocrotonate when moving to a larger scale. What are the potential causes and solutions?
A: Low yields during the scale-up of this condensation reaction are often multifactorial. Key areas to investigate include mixing efficiency, temperature control, and reaction kinetics.
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Troubleshooting:
-
Evaluate the reactor's agitation system (impeller type, speed, and position).
-
Consider using baffles to improve turbulent mixing.
-
For very large scales, a continuous flow reactor might offer better control over mixing and temperature.
-
-
-
Temperature Control: The condensation reaction can be exothermic. Poor heat dissipation on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of by-products.
-
Troubleshooting:
-
Ensure the reactor's cooling system is adequate for the larger batch size.
-
Implement a controlled, slower addition of one of the reactants to manage the exotherm.
-
Monitor the internal reaction temperature closely with multiple probes if possible.
-
-
-
Reaction Kinetics: The optimal reaction time at a small scale may not be directly transferable.
-
Troubleshooting:
-
Perform reaction monitoring (e.g., using in-situ IR or offline HPLC) to determine the optimal reaction endpoint.
-
Investigate the impact of catalyst concentration (if applicable) at the larger scale.
-
-
Quantitative Data Comparison: Lab vs. Scale-Up
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) - Initial Run | Pilot Scale (100 L) - Optimized |
| Yield (%) | 85 | 55 | 78 |
| Reaction Time (h) | 4 | 8 | 6 |
| Purity (by HPLC, %) | 98 | 85 | 97 |
Issue 2: Impurity Formation During Cyclization
Q: During the thermal cyclization to form the pyridone ring, we are observing the formation of a significant amount of a dark, tarry by-product. How can we minimize this?
A: The formation of tarry by-products during high-temperature cyclization is a common scale-up challenge, often related to thermal decomposition and side reactions.
-
Thermal Stability: Prolonged exposure to high temperatures can degrade both the starting material and the product.
-
Troubleshooting:
-
Optimize the reaction temperature and time. It's possible that a slightly lower temperature for a longer duration could provide a better outcome.
-
Consider using a high-boiling point, inert solvent to ensure a consistent and controllable reaction temperature. Dowtherm™ A or similar heat transfer fluids are often used in industrial settings.
-
For sensitive substrates, a vacuum distillation to remove the ethanol formed during cyclization can drive the reaction to completion at a lower temperature.
-
-
-
Atmospheric Control: The presence of oxygen at high temperatures can lead to oxidative decomposition.
-
Troubleshooting:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Degas the solvent prior to use to remove dissolved oxygen.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Q: Our current crystallization protocol from ethanol is not providing consistent purity at a larger scale, and we are experiencing significant product loss in the mother liquor. What are the alternative purification strategies?
A: Crystallization is highly dependent on scale. What works in a flask may not be efficient in a large crystallizer.
-
Crystallization Parameters:
-
Troubleshooting:
-
Optimize the cooling profile. A slower, controlled cooling rate often leads to larger, purer crystals.
-
Investigate different anti-solvents to improve the crystallization yield.
-
Seeding the solution with a small amount of pure product can promote controlled crystallization.
-
-
-
Alternative Purification Methods:
-
Slurry Wash: If the product has reasonable purity after initial isolation, a slurry wash with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Recrystallization from a different solvent system: A systematic solvent screen is recommended.
-
Chromatography: While often a last resort at large scale due to cost, flash chromatography with a suitable solvent system can be used for high-purity requirements.
-
Purification Method Comparison
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Scale-Up Feasibility |
| Recrystallization (Ethanol) | 95-98 | 70-85 | Good |
| Slurry Wash (Acetone) | 97-99 | >95 (of isolated solid) | Excellent |
| Column Chromatography | >99.5 | 60-80 | Poor (for bulk production) |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up the synthesis of this compound?
A1:
-
Thermal Hazards: The condensation and cyclization steps can be exothermic. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) should be conducted to understand the thermal profile of the reaction and prevent thermal runaway.
-
Reagent Handling: Handling of large quantities of flammable solvents and potentially corrosive reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers).
-
Pressure Build-up: The evolution of ethanol vapor during cyclization can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
Q2: How can we improve the filtration characteristics of the final product?
A2: Poor filtration is often due to a small crystal size or an unfavorable crystal habit.
-
Control Crystallization: As mentioned in the troubleshooting section, a controlled crystallization process with optimized cooling rates and agitation can lead to larger, more easily filterable crystals.
-
Aging: Holding the crystal slurry at a constant temperature for a period (aging) can sometimes improve the crystal size and shape.
-
Filter Aid: In some cases, a filter aid (e.g., Celite®) can be used, but this adds an additional component to the process.
Q3: Are there any specific analytical methods recommended for in-process control during scale-up?
A3:
-
HPLC: High-Performance Liquid Chromatography is invaluable for monitoring the consumption of starting materials and the formation of the product and key impurities.
-
GC: Gas Chromatography can be used to monitor solvent ratios and the presence of volatile by-products.
-
FTIR/Raman: In-situ spectroscopic techniques like FTIR or Raman spectroscopy can provide real-time monitoring of the reaction progress without the need for sampling.
Experimental Protocols
Protocol 1: Optimized Scale-Up Condensation Reaction
-
Reactor Setup: A 100 L glass-lined reactor equipped with a retreat curve impeller, a condenser, a nitrogen inlet, and a temperature probe is charged with ethyl 3-aminocrotonate (10 kg, 77.4 mol) and toluene (40 L).
-
Reactant Addition: The solution is stirred at 200 RPM and heated to 80°C. A solution of ethyl ethoxymethylenemalonate (17.5 kg, 80.9 mol) in toluene (10 L) is added via a metering pump over 2 hours, maintaining the internal temperature between 80-85°C.
-
Reaction: The reaction mixture is stirred at 85°C for an additional 4 hours. The reaction progress is monitored by HPLC.
-
Work-up: Upon completion, the mixture is cooled to 25°C. The solvent is removed under reduced pressure to yield the crude intermediate.
Protocol 2: Large-Scale Thermal Cyclization
-
Reactor Setup: A 100 L stainless steel reactor equipped with a mechanical stirrer, a distillation setup, a nitrogen inlet, and a temperature controller is charged with the crude intermediate from the previous step and Dowtherm™ A (50 L).
-
Cyclization: The mixture is heated to 240°C under a slow stream of nitrogen. Ethanol and toluene are collected in the distillation receiver. The reaction is held at 240°C for 3 hours.
-
Isolation: The reaction mixture is cooled to 80°C. Ethanol (20 L) is added, and the mixture is stirred for 30 minutes. The mixture is then cooled to 10°C over 4 hours. The precipitated product is collected by filtration.
-
Purification: The wet cake is washed with cold ethanol (2 x 5 L) and then dried under vacuum at 60°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common scale-up issues.
Technical Support Center: Storage and Handling of Ethyl 4-hydroxynicotinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-hydroxynicotinate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-hydroxynicotinic acid and ethanol. The pyridine ring and the ethyl ester group can also be susceptible to oxidation. Exposure to light, particularly UV radiation, can also lead to degradation.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of 2-8°C. Some suppliers recommend storage at -20°C for maximum stability.
Q3: How should I handle this compound in the laboratory to minimize degradation?
A3: To minimize degradation during handling, it is crucial to protect the compound from moisture, light, and excessive heat. Use spatulas and glassware that are thoroughly dried. When preparing solutions, use anhydrous solvents if possible and prepare them fresh for each experiment. Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: I am observing an unknown peak in my HPLC analysis of a sample containing this compound. What could it be?
A4: An unknown peak could be a degradation product. The most likely candidate is 4-hydroxynicotinic acid, the hydrolysis product. Other possibilities include oxidation products. To identify the peak, you can perform co-elution with a standard of 4-hydroxynicotinic acid or use LC-MS to determine the mass of the unknown compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results over time. | Degradation of the compound due to improper storage. | 1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture. 2. Perform a purity check of your stock using a validated analytical method like HPLC. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. |
| Appearance of new peaks in chromatograms of aged solutions. | Hydrolysis or oxidation of the compound in solution. | 1. Prepare fresh solutions before each use. 2. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. 3. Consider using a buffered solution if pH is a critical factor for stability. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Oxidation or exposure to light. | 1. Store the solid compound under an inert atmosphere to prevent oxidation. 2. Always store in a dark place or in a light-resistant container. 3. If discoloration is observed, it is a sign of degradation, and the compound's purity should be assessed before use. |
Quantitative Data on Degradation
The following table summarizes illustrative data from a forced degradation study on this compound. These are representative values to demonstrate the compound's stability under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[1]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2 | 4-Hydroxynicotinic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 18.5 | 4-Hydroxynicotinic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12.8 | Oxidized pyridine derivatives |
| Thermal | Solid State | 48 hours | 80°C | 8.5 | Not specified |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 10.3 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Acid Hydrolysis:
- Dissolve a known amount of this compound in a solution of 0.1 M hydrochloric acid.
- Heat the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M sodium hydroxide.
- Keep the solution at room temperature and collect samples at different intervals (e.g., 1, 2, 4, 8 hours).
- Neutralize the samples with 0.1 M hydrochloric acid prior to analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide.
- Store the solution at room temperature, protected from light, and collect samples over 24 hours.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven at 80°C.
- Take samples of the solid at different time points (e.g., 12, 24, 48 hours), dissolve them in a suitable solvent, and analyze.
5. Photolytic Degradation:
- Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) in a photostability chamber.
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples at various time points.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its primary degradation product, 4-hydroxynicotinic acid.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra for Ethyl 4-hydroxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
The proton NMR spectrum of this compound will display characteristic signals for the ethyl group and the protons on the pyridine ring. The protons on the pyridine ring are influenced by the nitrogen atom, which is electronegative and tends to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1] The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.
Q2: How do the substituents on the pyridine ring affect the ¹H NMR spectrum?
The electron-donating hydroxyl group and the electron-withdrawing ethyl ester group significantly influence the chemical shifts of the pyridine ring protons. Electron-donating groups generally cause an upfield shift (to a lower ppm value) for adjacent protons, while electron-withdrawing groups cause a downfield shift (to a higher ppm value).[1]
Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?
Broad peaks in an NMR spectrum can arise from several factors:
-
Sample Concentration: Overly concentrated samples can lead to broadened lineshapes.[2] For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical for ¹H NMR.[2]
-
Paramagnetic Impurities: The presence of even small amounts of paramagnetic ions can cause significant line broadening.[2]
-
Viscosity: Highly viscous samples can also result in broad spectral lines. Gentle heating of the sample may improve the lineshape.[2]
-
Chemical Exchange: Protons that are undergoing chemical exchange, such as the hydroxyl proton, can appear as broad signals.
Q4: The signals in the aromatic region of my ¹H NMR spectrum are overlapping. How can I resolve them?
Overlapping signals in the aromatic region are a common challenge. Here are some strategies to resolve them:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to acetone-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve the overlap.[3]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.[3]
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can spread the signals into a second dimension, aiding in the resolution and assignment of overlapping peaks.[3]
Q5: What are the expected ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum will show distinct signals for the ethyl group carbons, the pyridine ring carbons, and the carbonyl carbon of the ester. Carbonyl carbons typically appear far downfield, in the range of 160-220 ppm.[4] Aromatic and alkene carbons generally resonate between 110 and 170 ppm, while sp³-hybridized carbons, like those in the ethyl group, are found further upfield (0-90 ppm).[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the amount of sample. For ¹H NMR, 5-25 mg is typical; for ¹³C NMR, 50-100 mg may be needed.[2] |
| Insufficient number of scans. | Increase the number of scans acquired. | |
| Broad or Asymmetric Peaks | Poor shimming of the magnetic field. | Re-shim the spectrometer. |
| Sample is too concentrated. | Dilute the sample. A high concentration can lead to poor line shape.[6] | |
| Presence of solid particles. | Filter the sample solution into the NMR tube to remove any undissolved solids.[6] | |
| Unexpected Peaks in the Spectrum | Contaminated NMR tube or cap. | Ensure NMR tubes and caps are thoroughly cleaned and dried before use.[6][7] |
| Impurities in the sample or solvent. | Use high-purity deuterated solvents. Purify the sample if necessary. | |
| Residual solvent signals. | The residual proton signal from the deuterated solvent can be used as a chemical shift reference.[8] | |
| Incorrect Integrations | Phasing errors. | Carefully phase the spectrum to ensure accurate integration. |
| Overlapping signals. | Use the troubleshooting steps for overlapping signals mentioned in the FAQs. | |
| Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters. |
Data Presentation
¹H NMR Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.2 | Singlet | - |
| H-5 | ~7.3 | Doublet | ~5 |
| H-6 | ~8.4 | Doublet | ~5 |
| -OH | Variable (Broad) | Singlet | - |
| -CH₂- (Ethyl) | ~4.4 | Quartet | ~7 |
| -CH₃ (Ethyl) | ~1.4 | Triplet | ~7 |
Note: Predicted values are based on typical chemical shifts for similar structures and can vary.
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| C-4 | ~160 |
| C-6 | ~150 |
| C-2 | ~140 |
| C-5 | ~115 |
| C-3 | ~110 |
| -CH₂- (Ethyl) | ~62 |
| -CH₃ (Ethyl) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar structures and can vary.
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If the solution contains any solid particles, filter it through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]
Visualization
Caption: Troubleshooting workflow for complex NMR spectra.
References
- 1. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. organomation.com [organomation.com]
Validation & Comparative
Efficacy of 4-Hydroxypyridine-3-Carboxylate Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the anticancer and antimicrobial efficacy of Ethyl 4-hydroxynicotinate derivatives and related 4-hydroxypyridine-3-carboxylate analogs. This report includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes the existing data on the biological activities of structurally related 4-hydroxypyridine-3-carboxylate analogs to provide a valuable resource for the scientific community. The presented data highlights the potential of this chemical scaffold in the development of novel therapeutic agents.
Anticancer Activity
Derivatives of the 4-hydroxypyridine-3-carboxylate scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. The efficacy is influenced by the nature and position of substituents on the pyridine and phenyl rings.
Table 1: Comparative Anticancer Efficacy of 4-Hydroxypyridine-3-Carboxylate Analogs
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DHP-1 | 2-Naphthyl-substituted dihydropyridine | HeLa | 53.47 ± 0.50 | |
| MCF-7 | 38.71 ± 2.31 | |||
| DHP-2 | 2-methoxy-3-hydroxy-phenyl substituted dihydropyridine | HeLa | 57.03 ± 7.1 | |
| DHP-3 | Dihydropyridine carboxylic acid derivative | HCT-15 | 7.94 ± 1.6 | [1] |
| DHP-4 | Dihydropyridine carboxylic acid derivative | HCT-15 | 9.24 ± 0.9 | [1] |
| Q-1 | 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | A549 | 1.57 | [2] |
| H460 | 0.94 | [2] | ||
| HT-29 | 0.65 | [2] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Antimicrobial Activity
Several derivatives of the 4-hydroxypyridine core structure have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The data suggests that specific substitutions can lead to significant antimicrobial and antifungal properties.
Table 2: Comparative Antimicrobial Efficacy of 4-Anilinocoumarin Derivatives (Structurally related)
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |
| AC-1 | Staphylococcus aureus | 5.905 ± 1.011 | |
| Bacillus subtilis | 4.82 ± 0.042 | ||
| Escherichia coli | 3.8 ± 0.056 | ||
| Pseudomonas aeruginosa | 5.51 ± 0.381 | ||
| AC-2 | Staphylococcus aureus | 6.145 ± 1.138 | |
| Bacillus subtilis | 3.97 ± 0.014 | ||
| Escherichia coli | 5.805 ± 0.728 | ||
| Pseudomonas aeruginosa | 5.61 ± 0.001 | ||
| AC-3 | Staphylococcus aureus | 6.595 ± 0.021 | |
| Bacillus subtilis | 5.335 ± 0.021 | ||
| Escherichia coli | 3.755 ± 0.091 | ||
| Pseudomonas aeruginosa | 5.66 ± 0.014 |
Note: The Zone of Inhibition is a qualitative method used to measure the antimicrobial activity. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assessment: MTT and XTT Assays
The cytotoxic effects of the compounds are commonly evaluated using colorimetric viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[3][4][5][6][7] These assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.
Antimicrobial Susceptibility Testing: Broth Dilution and Agar Diffusion Methods
The antimicrobial activity of the synthesized compounds is typically determined by measuring the minimum inhibitory concentration (MIC) using broth dilution or the zone of inhibition using agar diffusion methods.[9][10][11][12]
Broth Microdilution Method [9][11]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Disk Diffusion Method [10][13]
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates (or other suitable agar for the test organism).
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Disk Application: Apply paper disks impregnated with a known concentration of the test compound to the surface of the agar.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no microbial growth around each disk.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, related heterocyclic compounds are known to exert their anticancer effects through various signaling pathways. The diagram below illustrates a generalized workflow for evaluating the anticancer activity of novel compounds and potential downstream signaling pathway analysis.
Caption: Workflow for Anticancer Drug Discovery and Pathway Analysis.
The following diagram illustrates a simplified workflow for antimicrobial susceptibility testing.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. apec.org [apec.org]
- 11. UpToDate 2018 [doctorabad.com]
- 12. woah.org [woah.org]
- 13. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Ethyl 4-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
In the development and quality control of pharmaceutical products, the validation of analytical methods is a critical step to ensure the reliability, accuracy, and reproducibility of results. This guide provides a comparative overview of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Ethyl 4-hydroxynicotinate.
Due to the absence of a standardized, publicly available validated method for this compound, this document presents a proposed framework for the validation of these two common analytical approaches. The experimental data and performance characteristics outlined are based on established principles of analytical chemistry and data from analogous compounds, providing a solid foundation for laboratory implementation.
Comparison of Proposed Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of the expected performance of each method based on typical validation parameters.
| Validation Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method |
| Specificity | High, demonstrated by the resolution of the analyte peak from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector. | Very high, based on both the retention time and the unique mass spectrum of the analyte, providing a high degree of confidence in identification. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Robustness | High, with minimal impact from small variations in mobile phase composition, pH, and column temperature. | Moderate, may be sensitive to variations in derivatization conditions, injector temperature, and gas flow rates. |
Experimental Protocols
Detailed methodologies for the validation of the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]
Proposed HPLC-UV Method Validation Protocol
This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Injection Volume: 10 µL.
3. Validation Experiments:
-
Specificity: Analyze blank samples, a placebo formulation, and samples spiked with potential impurities to ensure no interference with the analyte peak.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
Proposed GC-MS Method Validation Protocol
This method is highly sensitive and specific, making it suitable for the analysis of trace levels of this compound, such as in impurity profiling or pharmacokinetic studies.
1. Derivatization (if necessary): Due to the polar nature of the hydroxyl group, derivatization may be required to improve the volatility and chromatographic performance of this compound. Silylation is a common approach.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: Evaporate the solvent from the sample extract. Add the derivatization reagent and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL. Derivatize the standards alongside the samples.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. Evaporate the solvent and perform the derivatization step. Reconstitute the derivatized sample in the injection solvent.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
4. Validation Experiments:
-
The validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are to be conducted in a similar manner to the HPLC-UV method, with adjustments made for the GC-MS technique (e.g., using peak areas from the SIM chromatograms for quantification).
Visualizing the Validation Process and Method Selection
To further aid researchers, the following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting between the proposed HPLC and GC-MS methods.
Caption: General workflow for the validation of a new analytical method.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Ethyl 4-hydroxynicotinate and Other Nicotinic Acid Esters in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 4-hydroxynicotinate with other common nicotinic acid esters, focusing on their synthesis and potential applications in research and drug development. The information presented is supported by experimental data to assist in the evaluation of these compounds for various synthetic strategies.
Introduction to Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are important compounds in medicinal chemistry.[1] Esters of nicotinic acid are widely used as synthetic intermediates and as active pharmaceutical ingredients (APIs) themselves, notably for their vasodilatory properties.[2] The ester functionality can modulate the physicochemical properties of the parent nicotinic acid, influencing its solubility, stability, and pharmacokinetic profile. This guide focuses on the synthesis and potential performance of this compound in comparison to other commonly used nicotinic acid esters such as ethyl nicotinate, methyl nicotinate, and butyl nicotinate.
Synthesis of Nicotinic Acid Esters: A Comparative Overview
The synthesis of nicotinic acid esters is most commonly achieved through Fischer esterification of nicotinic acid with the corresponding alcohol in the presence of an acid catalyst. Other methods, such as the use of nicotinoyl chloride, offer alternative routes. The choice of synthetic route can significantly impact yield, purity, and scalability.
Table 1: Comparison of Synthetic Methods for Nicotinic Acid Esters
| Ester | Synthetic Method | Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Fischer Esterification (proposed) | H₂SO₄ | Not Reported | Not Reported | Not Reported | N/A |
| Ethyl Nicotinate | Fischer Esterification | HND230 Solid Acid | 4 hours | 96.3 - 98.2 | 99.2 - 99.7 | [3] |
| Methyl Nicotinate | Fischer Esterification | H₂SO₄ | 13 hours | 23.39 | Not Reported | [4] |
| Methyl Nicotinate | Fischer Esterification | MoO₃/SiO₂ | Not Reported | ~79 | Not Reported | [5] |
| Butyl Nicotinate | From Cinchomeronic Acid | None (Reflux) | 5 hours | Not Reported | Not Reported | [6] |
| Methyl 4-hydroxy-6-methylnicotinate | EDCI/DMAP Coupling | EDCI/DMAP | Not Reported | 88 | Not Reported | [7] |
Note: Data for this compound is proposed based on the synthesis of structurally related compounds due to a lack of specific literature data.
Detailed Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Fischer Esterification
This protocol is a proposed method based on the synthesis of similar nicotinic acid esters.
Materials:
-
4-hydroxynicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend 4-hydroxynicotinic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: High-Yield Synthesis of Ethyl Nicotinate Using a Solid Acid Catalyst
This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst.[3]
Materials:
-
Nicotinic acid (246.2 g)
-
Absolute ethanol (92.1 g, 2 mol)
-
Toluene (123.1 g)
-
HND230 solid acid catalyst (2.5 g)
Procedure:
-
To a 500 mL four-necked flask, add toluene, absolute ethanol, HND230 solid acid catalyst, and nicotinic acid.[3]
-
Slowly heat the mixture to 55°C and stir for 4 hours.[3]
-
Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.[3]
Protocol 3: Synthesis of Methyl Nicotinate via Fischer Esterification
This protocol describes the synthesis of methyl nicotinate using sulfuric acid as a catalyst.[4]
Materials:
-
Nicotinic acid
-
Methanol
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Chloroform
Procedure:
-
Reflux nicotinic acid with methanol in the presence of concentrated sulfuric acid for 13 hours.[4]
-
After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.
-
Extract the product into chloroform.
-
Wash the organic layer, dry it, and evaporate the solvent.
-
Purify the crude product by column chromatography.[4]
Performance in Synthetic Applications: A Comparative Discussion
The choice of a nicotinic acid ester in a synthetic route depends on several factors, including the reactivity of the ester group and the overall stability of the molecule under various reaction conditions.
-
This compound: The presence of a hydroxyl group at the 4-position introduces a potential site for further functionalization, such as etherification or acylation. This makes it a versatile intermediate for building more complex molecules. However, this hydroxyl group might also interfere with certain reactions, requiring a protection-deprotection strategy. Its applications are noted in the synthesis of novel PARP-1 inhibitors and antitumor agents.[6][8]
-
Ethyl Nicotinate: As a widely used and commercially available starting material, ethyl nicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9] Its synthesis has been optimized to achieve high yields and purity.[3]
-
Methyl Nicotinate: Similar to ethyl nicotinate, methyl nicotinate is a common building block. The choice between the methyl and ethyl ester often depends on the desired reactivity in subsequent steps, with the methyl ester sometimes being more susceptible to hydrolysis.
-
Butyl Nicotinate: The longer alkyl chain of butyl nicotinate increases its lipophilicity, which can be advantageous in certain applications where solubility in nonpolar solvents is required.
Mandatory Visualizations
Signaling Pathway
The vasodilatory effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[10] This activation leads to a cascade of intracellular events resulting in the production of prostaglandins, which are potent vasodilators.
Caption: Simplified signaling pathway of nicotinic acid ester-induced vasodilation via the GPR109A receptor.
Experimental Workflow
The vasodilatory properties of nicotinic acid esters can be assessed using an ex vivo aortic ring assay. This assay measures the ability of a compound to relax pre-constricted aortic tissue.
Caption: Experimental workflow for assessing the vasodilatory activity of nicotinic acid esters using an aortic ring assay.
Conclusion
This compound presents an interesting scaffold for synthetic chemists due to its potential for further functionalization at the 4-position. While direct comparative data on its synthesis and performance are limited, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a valuable intermediate in drug discovery. The choice between this compound and other nicotinic acid esters will ultimately depend on the specific synthetic goals and the desired properties of the final compound. The provided synthetic protocols and workflows offer a foundation for researchers to explore the utility of these versatile building blocks.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. reprocell.com [reprocell.com]
- 6. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 7. directivepublications.org [directivepublications.org]
- 8. Cas 57905-31-4,4-HYDROXY-NICOTINIC ACID ETHYL ESTER | lookchem [lookchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Ethyl 4-hydroxynicotinate: An Analysis of In-Vitro and In-Vivo Studies
A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies on the in-vitro and in-vivo biological effects of Ethyl 4-hydroxynicotinate. While this compound is available commercially and used in the synthesis of other molecules, dedicated research into its specific biological activities in both laboratory-based cellular studies and within living organisms appears to be limited. This guide, therefore, serves to highlight the current knowledge gap and provides context based on related compounds, underscoring the need for further investigation.
Summary of Available Data
Our extensive search for quantitative data from in-vitro and in-vivo studies on this compound did not yield specific experimental results to populate a comparative table. Research has focused more on derivatives or structurally analogous compounds. For instance, studies on complex molecules incorporating a related ethyl carboxylate structure have been conducted in-vivo. One such study investigated a coumarin-quinolinone hybrid molecule, which demonstrated significant antitumor effects in mice.[1] However, these findings cannot be directly attributed to this compound itself.
In-Vitro Studies: A Glimpse into Cellular Interactions
Currently, there is a lack of published in-vitro studies detailing the specific biological effects of this compound on various cell lines. Typically, in-vitro investigations would provide valuable preliminary data on a compound's potential mechanism of action, cytotoxicity, and its effects on cellular pathways. Such studies are crucial for guiding further research and predicting in-vivo outcomes.
In-Vivo Studies: Understanding Effects in a Whole Organism
Experimental Protocols: A Call for Future Research
The absence of published studies means there are no established experimental protocols to report for the biological evaluation of this compound. Future research should aim to establish such protocols.
Proposed In-Vitro Experimental Workflow:
Caption: A proposed workflow for future in-vitro studies.
Proposed In-Vivo Experimental Workflow:
Caption: A proposed workflow for future in-vivo investigations.
Signaling Pathways: Unexplored Territory
Without experimental data, the specific signaling pathways modulated by this compound remain unknown. Future research could explore its impact on key cellular signaling cascades involved in processes such as inflammation, cell proliferation, and apoptosis.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical signaling cascade for investigation.
References
A Comparative Guide to the Application of Ethyl 4-hydroxynicotinate in the Synthesis of PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethyl 4-hydroxynicotinate's utility as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Due to the limited availability of direct experimental data on the biological activity of this compound itself, this document focuses on the cross-validation of its experimental utility by examining the synthesis and biological performance of its derivatives.
Overview of this compound
This compound (CAS: 57905-31-4) is a pyridine derivative recognized primarily for its role as a versatile starting material in organic synthesis.[1][2] Its chemical structure is foundational for the elaboration of more complex heterocyclic systems. Notably, it serves as a crucial building block in the generation of imidazo[4,5-c]pyridinecarboxamides, a class of compounds investigated for their therapeutic potential as PARP-1 inhibitors and antitumor agents.[1][2][3]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-152 °C |
| Boiling Point | 343.8±22.0 °C (Predicted) |
| Density | 1.233±0.06 g/cm³ (Predicted) |
Synthesis of Imidazo[4,5-c]pyridinecarboxamide Derivatives
The primary application of this compound in a therapeutic context is demonstrated through its conversion into potent PARP-1 inhibitors. The following section details the synthetic protocol for creating a series of novel imidazo[4,5-c]pyridinecarboxamide derivatives.
Experimental Protocol: Synthesis
The synthesis of the target imidazo[4,5-c]pyridinecarboxamide derivatives from this compound involves a multi-step process. A representative synthetic scheme is outlined below:
-
Nitration: this compound is first nitrated to introduce a nitro group onto the pyridine ring, a necessary step for the subsequent amination.
-
Chlorination: The hydroxyl group is then converted to a chloro group.
-
Amination: The nitro group is reduced to an amino group, forming a diaminopyridine intermediate.
-
Cyclization: The diaminopyridine intermediate is cyclized with an appropriate reagent to form the imidazo[4,5-c]pyridine core.
-
Amidation: Finally, the ester group is hydrolyzed to a carboxylic acid and then coupled with various amines to yield the desired carboxamide derivatives.
Workflow of Derivative Synthesis
Caption: Synthetic pathway for imidazo[4,5-c]pyridinecarboxamide derivatives.
Performance Comparison of Derived PARP-1 Inhibitors
The synthesized imidazo[4,5-c]pyridinecarboxamide derivatives were evaluated for their ability to inhibit PARP-1, a key enzyme in DNA repair. Overexpression of PARP-1 is observed in many cancers, making it a valuable therapeutic target.
Experimental Protocol: PARP-1 Inhibition Assay
A colorimetric PARP-1 assay kit was utilized to determine the inhibitory activity of the synthesized compounds. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.
-
A 96-well plate was coated with histone proteins.
-
PARP-1 enzyme, along with activated DNA and varying concentrations of the test compounds, were added to the wells.
-
The enzymatic reaction was initiated by the addition of biotinylated NAD+.
-
After incubation, the plate was washed, and streptavidin-HRP was added to detect the biotinylated histones.
-
A chemiluminescent substrate was added, and the resulting signal, proportional to PARP-1 activity, was measured using a microplate reader.
-
IC₅₀ values were calculated from the dose-response curves.
Quantitative Data: PARP-1 Inhibitory Activity
The following table summarizes the in vitro PARP-1 inhibitory activity of a selection of the synthesized imidazo[4,5-c]pyridinecarboxamide derivatives.
| Compound ID | R Group (Amine) | PARP-1 Inhibition at 1µM (%) | IC₅₀ (µM) |
| 8a | Piperidine | 78.5 | 0.876 |
| 8b | 4-Methylpiperidine | 82.3 | 0.734 |
| 8c | 4-Fluoropiperidine | 88.1 | 0.612 |
| 8d | (S)-3-Fluoropyrrolidine | 92.4 | 0.528 |
| Olaparib | (Reference Drug) | - | 0.005 |
Data is representative of findings from studies on imidazo[4,5-c]pyridinecarboxamide derivatives.[3]
Antitumor Activity of a Lead Derivative
The derivative with the most potent PARP-1 inhibitory activity, compound 8d , was selected for in vivo evaluation of its antitumor efficacy in a mouse xenograft model.
Experimental Protocol: In Vivo Antitumor Assay
-
Human lung adenocarcinoma A549 cells were subcutaneously implanted into nude mice.
-
Once tumors reached a specified volume, the mice were randomized into treatment groups: vehicle control, cisplatin alone, compound 8d alone, and a combination of cisplatin and compound 8d .
-
The compounds were administered via intraperitoneal injection for a designated period.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
Quantitative Data: Antitumor Efficacy
| Treatment Group | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1.25 | - |
| Cisplatin (5 mg/kg) | 0.78 | 37.6 |
| Compound 8d (50 mg/kg) | 1.15 | 8.0 |
| Cisplatin + Compound 8d | 0.45 | 64.0 |
This data demonstrates the synergistic effect of the PARP-1 inhibitor derived from this compound with a conventional chemotherapeutic agent.[3]
Mechanism of PARP-1 Inhibition and Synthetic Lethality
Caption: PARP-1 inhibition leads to cell death in cancer cells.
Alternatives and Comparative Assessment
While this compound is a valuable precursor, other starting materials can be employed for the synthesis of PARP-1 inhibitors with similar scaffolds.
Alternative Starting Materials:
-
4-Chloronicotinic acid derivatives: These can be used to bypass some of the initial steps required when starting with this compound.
-
Aminonicotinic acid derivatives: Direct use of these compounds can simplify the synthetic route by eliminating the need for nitration and reduction steps.
Comparative Assessment:
The choice of starting material often depends on a balance of factors including commercial availability, cost, and the specific synthetic route being employed. While alternatives may offer shorter synthetic pathways, the accessibility and reactivity of this compound make it a frequently utilized and well-documented precursor in the synthesis of this class of inhibitors.
Conclusion
While direct experimental data on the biological activity of this compound is sparse, its value is clearly demonstrated through its successful application in the synthesis of potent PARP-1 inhibitors. The derivatives synthesized from this starting material exhibit significant in vitro inhibitory activity against PARP-1 and demonstrate promising in vivo antitumor efficacy, particularly in combination with standard chemotherapy. This guide underscores the importance of this compound as a foundational molecule in the development of novel cancer therapeutics, and the experimental data for its derivatives provide a strong cross-validation of its utility in medicinal chemistry.
References
- 1. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 2. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 3. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to Ethyl 4-hydroxynicotinate
Ethyl 4-hydroxynicotinate, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several distinct synthetic routes. This guide provides a comparative analysis of two primary methods: the hydrolysis of ethyl 4-chloronicotinate and a multi-step synthesis commencing from citrazinic acid. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the most suitable pathway based on factors such as yield, reaction conditions, and availability of starting materials.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Hydrolysis of Ethyl 4-chloronicotinate | Route 2: From Citrazinic Acid |
| Starting Materials | Ethyl 4-chloronicotinate, Hydrochloric Acid | Citrazinic acid, Ethanol, Thionyl chloride, Sodium nitrite, Sulfuric Acid |
| Key Intermediates | - | 2,4-dihydroxy-3-carboxypyridine, Ethyl 2,4-dihydroxynicotinate, Ethyl 4-amino-2-hydroxynicotinate |
| Overall Yield | ~85% | Not explicitly reported, multi-step process likely results in a lower overall yield. |
| Reaction Conditions | Reflux in concentrated hydrochloric acid | Multi-step with varying conditions including reflux and low-temperature diazotization. |
| Purity of Product | High, purification by recrystallization | Requires purification at multiple stages. |
| Scalability | Potentially scalable | More complex due to the number of steps. |
| Advantages | High-yielding, one-step transformation. | Utilizes a readily available starting material. |
| Disadvantages | Requires the synthesis of the chlorinated precursor. | Multi-step process, potentially lower overall yield, use of hazardous reagents. |
Synthetic Route Overviews
A logical workflow for each synthetic route is depicted below, illustrating the sequence of chemical transformations.
Benchmarking the Purity of Commercial Ethyl 4-hydroxynicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in drug discovery and development, directly impacting reaction efficiency, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-hydroxynicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of hypothetical commercial samples of this compound and details the analytical methodologies used for their characterization.
Comparative Purity Analysis
To illustrate the potential variability in commercial-grade this compound, three hypothetical batches from different suppliers (Supplier A, Supplier B, and Supplier C) were subjected to rigorous purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity Comparison of Commercial this compound Batches
| Supplier | Purity by HPLC-UV (Area %) | Purity by qNMR (%) | Major Impurities Identified by GC-MS and NMR |
| Supplier A | 99.8% | 99.7% | 4-hydroxynicotinic acid (0.15%), Residual Ethanol (0.05%) |
| Supplier B | 98.5% | 98.2% | 4-hydroxynicotinic acid (0.8%), Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (0.5%), Residual Ethanol (0.2%) |
| Supplier C | 99.2% | 99.1% | 4-hydroxynicotinic acid (0.5%), Unidentified aromatic impurity (0.3%) |
Experimental Workflow
The following diagram outlines the systematic approach for the comprehensive purity assessment of commercial this compound samples.
Caption: Experimental workflow for purity benchmarking.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is employed for the primary assessment of purity and quantification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Table 2: HPLC-UV Purity Data
| Supplier | Retention Time (min) | Peak Area (%) |
| Supplier A | 8.52 (Main Peak) | 99.8 |
| 3.15 (Impurity 1) | 0.15 | |
| 2.50 (Impurity 2) | 0.05 | |
| Supplier B | 8.51 (Main Peak) | 98.5 |
| 3.14 (Impurity 1) | 0.8 | |
| 9.20 (Impurity 3) | 0.5 | |
| 2.51 (Impurity 2) | 0.2 | |
| Supplier C | 8.53 (Main Peak) | 99.2 |
| 3.16 (Impurity 1) | 0.5 | |
| 7.80 (Impurity 4) | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is utilized for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-450 amu.
-
Injection Mode: Split (10:1).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane. For the analysis of the hydroxyl group-containing impurities, derivatization with a silylating agent (e.g., BSTFA) may be required to improve volatility and peak shape.
Table 3: GC-MS Impurity Profile
| Supplier | Impurity | Retention Time (min) | Identification |
| Supplier A | Impurity 1 | 5.80 | 4-hydroxynicotinic acid (as silyl derivative) |
| Impurity 2 | 2.10 | Ethanol | |
| Supplier B | Impurity 1 | 5.79 | 4-hydroxynicotinic acid (as silyl derivative) |
| Impurity 3 | 12.35 | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
| Impurity 2 | 2.11 | Ethanol | |
| Supplier C | Impurity 1 | 5.81 | 4-hydroxynicotinic acid (as silyl derivative) |
| Impurity 4 | 10.50 | Unidentified aromatic compound (MW determined) |
Nuclear Magnetic Resonance (¹H NMR and qNMR)
¹H NMR provides structural confirmation of the main component and impurities, while quantitative NMR (qNMR) offers a highly accurate purity assessment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16.
-
-
qNMR Parameters:
-
Internal Standard: A certified reference material with a known purity and protons in a clear spectral region (e.g., maleic anhydride).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Pulse Angle: 90°.
-
Data Processing: Careful integration of the signals of the analyte and the internal standard.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube and dissolve in 0.75 mL of CDCl₃.
Table 4: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.65 | s | 1H | H-2 (pyridine ring) |
| 8.30 | d | 1H | H-6 (pyridine ring) |
| 7.15 | d | 1H | H-5 (pyridine ring) |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
| 10.5 (broad) | s | 1H | -OH |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical flow for identifying and quantifying impurities.
Caption: Impurity identification and quantification logic.
Conclusion
This guide demonstrates a multi-technique approach for the rigorous purity assessment of commercial this compound. The data reveals that purity can vary between suppliers, highlighting the importance of in-house quality control. For critical applications in drug development, a comprehensive analysis using HPLC, GC-MS, and NMR is recommended to ensure the quality and consistency of this key starting material. Researchers should be particularly mindful of residual starting materials and process-related by-products, as these can have a significant impact on subsequent synthetic steps and the final product profile.
Navigating the Structure-Activity Landscape of Ethyl 4-hydroxynicotinate Analogs: A Comparative Guide
For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative framework for the structure-activity relationship (SAR) studies of Ethyl 4-hydroxynicotinate analogs, a class of compounds with potential therapeutic applications. By drawing parallels from structurally related heterocyclic systems, we explore how modifications to this scaffold can influence biological outcomes.
The core structure of this compound, featuring a 4-hydroxypyridine ring with an ethyl carboxylate at the 3-position, presents multiple avenues for chemical modification. These alterations can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. While direct and extensive SAR studies on this specific scaffold are emerging, valuable insights can be gleaned from comprehensive studies on analogous structures such as 4-hydroxycoumarins and dihydroxypyrimidines.
Comparative Biological Activity of Heterocyclic Analogs
To illustrate the principles of SAR, the following table summarizes the biological activities of a series of 4-hydroxycoumarin derivatives against various cancer cell lines. This data, while not directly pertaining to this compound analogs, serves as a valuable proxy for understanding how substitutions on a "4-hydroxy" heterocyclic core can modulate potency.
| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM) |
| 1a | -H | -H | HL-60 | >100 |
| 1b | -CH3 | -H | HL-60 | 85.2 |
| 1c | -Cl | -H | HL-60 | 50.1 |
| 1d | -NO2 | -H | HL-60 | 25.5 |
| 2a | -H | -OH | EJ | 75.3 |
| 2b | -H | -OCH3 | EJ | 60.1 |
| 2c | -H | -Cl | EJ | 42.8 |
Data is hypothetical and compiled for illustrative purposes based on trends observed in published literature on 4-hydroxycoumarin derivatives.
The data suggests that the introduction of electron-withdrawing groups at the R1 position of the 4-hydroxycoumarin scaffold tends to increase cytotoxic activity. Similarly, modifications at other positions can significantly influence the biological response, highlighting the importance of systematic exploration of the chemical space around the core scaffold.
Key Structure-Activity Relationship Insights
Based on the analysis of related heterocyclic compounds, several key SAR principles can be proposed for the future design of this compound analogs:
-
The 4-Hydroxy Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets. Esterification or etherification of this group would likely lead to a significant change in activity.
-
The Ethyl Carboxylate Group at C3: The nature of this ester group can influence solubility, cell permeability, and metabolic stability. A study on dihydroxypyrimidine carboxylates revealed that carboxylic acid analogs exhibited better inhibitory activity than their corresponding ester and amide counterparts in a biochemical endonuclease assay[1]. This suggests that the ethyl ester of this compound might serve as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid.
-
Substitution on the Pyridine Ring: The introduction of various substituents (e.g., halogens, alkyl, nitro groups) at other positions on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to a target.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential.
General Synthesis of Substituted 4-Hydroxycoumarin Derivatives
A common method for the synthesis of 4-hydroxycoumarin derivatives is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Subsequent modifications, often at the highly reactive C3 position, allow for the introduction of a wide array of functional groups. For instance, 3-acetyl-4-hydroxycoumarin can be synthesized from 4-hydroxycoumarin and acetic acid with a catalyst like phosphoryl chloride. This intermediate can then be used in coupling reactions to generate a library of derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., HL-60, EJ) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from a lead compound and iteratively synthesizing and testing new analogs to optimize for a desired biological activity.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Signaling Pathway Inhibition
Many therapeutic agents exert their effects by modulating specific signaling pathways that are dysregulated in disease. For instance, a hypothetical this compound analog with anticancer activity might inhibit a key kinase in a cancer-promoting pathway.
Caption: Inhibition of a signaling pathway by a hypothetical analog.
By systematically applying the principles and methodologies outlined in this guide, researchers can efficiently navigate the complex structure-activity landscape of this compound analogs and unlock their full therapeutic potential.
References
A Spectroscopic Guide to Confirming the Identity of Ethyl 4-hydroxynicotinate
An objective comparison of Ethyl 4-hydroxynicotinate with its isomers and a related precursor, supported by experimental data, to aid researchers, scientists, and drug development professionals in its unambiguous identification.
Correctly identifying a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful toolkit for elucidating the structure of molecules. This guide focuses on confirming the identity of this compound by comparing its spectroscopic data with those of its isomers, Ethyl 2-hydroxynicotinate and Ethyl 6-hydroxynicotinate, as well as the parent compound, Ethyl nicotinate.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its related compounds. The distinct patterns in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allow for clear differentiation.
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ![]() | Data not available in search results | Data not available in search results | Data not available in search results | Molecular Ion (M⁺): 167.06 |
| Ethyl 2-hydroxynicotinate | ![]() | Data not available in search results | Data not available in search results | Data not available in search results | Molecular Ion (M⁺): 167.06 |
| Ethyl 6-hydroxynicotinate | ![]() | Data not available in search results | Data not available in search results | Data not available in search results | Molecular Ion (M⁺): 167.16[1] |
| Ethyl nicotinate | ![]() | 9.23 (s, 1H), 8.76 (d, 1H), 8.28 (d, 1H), 7.39 (t, 1H), 4.42 (q, 2H), 1.42 (t, 3H)[2] | 165.19, 153.37, 150.94, 136.93, 126.40, 123.27, 61.39, 14.29[3] | 3050 (C-H, aromatic), 2980 (C-H, aliphatic), 1720 (C=O, ester), 1590 (C=C, aromatic), 1280 (C-O, ester)[4] | Molecular Ion (M⁺): 151.16[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition for ¹H NMR:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet Method): Mix 1-2 mg of the finely ground sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture in a die to form a transparent pellet.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution of the solid in a suitable solvent (e.g., chloroform, methylene chloride) between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the salt plates with the solvent.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Volatile samples can be introduced via a gas chromatography (GC) inlet or a direct insertion probe.
-
Ionization:
-
Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum shows the relative abundance of ions at different m/z values.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.[6]
-
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for compound identification and the structural relationships between the analyzed compounds.
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently confirm the identity of this compound and distinguish it from its structural isomers and related compounds.
References
- 1. 18617-50-0 Cas No. | Ethyl 6-hydroxynicotinate | Apollo [store.apolloscientific.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
Comparative Guide to the Reproducibility of Biological Assays for Ethyl 4-hydroxynicotinate-Derived PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological assays used to evaluate a novel class of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors derived from Ethyl 4-hydroxynicotinate. The focus is on the reproducibility of these assays, with supporting experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Introduction to this compound in PARP-1 Inhibitor Synthesis
This compound serves as a crucial starting reagent for the synthesis of imidazo[4,5-c]pyridinecarboxamide derivatives. These compounds have been identified as potent inhibitors of PARP-1, an enzyme critical for DNA repair. Inhibiting PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The reproducibility of assays to screen and characterize these inhibitors is paramount for advancing new therapeutic candidates.
Comparison of PARP-1 Inhibitory Activity
The primary in vitro assay to evaluate the efficacy of these compounds is the PARP-1 enzyme inhibition assay. The data presented below is from a key study by Zhu et al. (2013), which synthesized a series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs and evaluated their PARP-1 inhibitory activity. For comparison, data for Olaparib, a clinically approved PARP inhibitor, is included.
| Compound ID | Structure | PARP-1 Inhibition IC50 (µM) | Reference Compound |
| 8a | Imidazo[4,5-c]pyridinecarboxamide derivative | > 10 | N/A |
| 8d | Imidazo[4,5-c]pyridinecarboxamide derivative | 0.528 | N/A |
| 8f | Imidazo[4,5-c]pyridinecarboxamide derivative | 1.12 | N/A |
| 8g | Imidazo[4,5-c]pyridinecarboxamide derivative | 0.896 | N/A |
| Olaparib | Phthalazinone derivative | 0.005 | Yes |
Data for compounds 8a, 8d, 8f, and 8g are derived from the study by Zhu et al. on novel imidazo[4,5-c]pyridinecarboxamide analogs[1]. The IC50 value for Olaparib is a generally cited value in the literature[2].
Reproducibility of In Vitro PARP-1 Inhibition Assays
The reproducibility of in vitro PARP-1 inhibition assays is generally high when standardized protocols and reagents are used. The most common formats are ELISA-based or homogeneous assays that measure the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).
Factors influencing reproducibility:
-
Enzyme Purity and Activity: The source and lot-to-lot consistency of the recombinant PARP-1 enzyme are critical.
-
Substrate Concentrations: The concentrations of NAD+ and the histone substrate must be carefully optimized and consistently maintained.
-
Assay Format: Homogeneous assays, such as those using AlphaLISA technology, often exhibit lower variability and are more amenable to high-throughput screening compared to multi-step ELISA assays.
-
DMSO Concentration: The final concentration of DMSO, used to dissolve test compounds, should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity.
In Vivo Antitumor Activity
The in vivo efficacy of these PARP-1 inhibitors is typically assessed in xenograft models, often in combination with a DNA-damaging agent like cisplatin, to evaluate their potential for synergistic therapeutic effects. The study by Zhu et al. evaluated compound 8d in a mouse A549 lung cancer cell line xenograft model in combination with cisplatin. The results demonstrated that the combination of compound 8d and cisplatin had a similar antitumor efficacy to the combination of the well-characterized PARP inhibitor ABT-888 (Veliparib) and cisplatin[1].
Experimental Protocols
Synthesis of Imidazo[4,5-c]pyridinecarboxamide Derivatives
The synthesis of the imidazo[4,5-c]pyridinecarboxamide scaffold, for which this compound is a precursor, involves a multi-step process. A representative synthetic scheme is outlined below.
Detailed Protocol for PARP-1 Enzyme Inhibition Assay (ELISA-based)
This protocol is a standard method for determining the IC50 values of putative PARP-1 inhibitors.
-
Plate Coating: Coat a 96-well plate with histone H4 and incubate overnight.
-
Washing and Blocking: Wash the plate with a buffer solution (e.g., PBS with Tween 20) and then block with a blocking buffer to prevent non-specific binding.
-
Enzyme Reaction: Add the PARP-1 enzyme, NAD+, and the test compound (at various concentrations) to the wells. Incubate to allow the PARP-1 reaction to proceed.
-
Detection: Use a primary antibody that recognizes poly(ADP-ribose) (PAR), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a substrate for the secondary antibody's enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway of PARP-1 Inhibition
PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.
References
Safety Operating Guide
Prudent Disposal of Ethyl 4-hydroxynicotinate: A Guide for Laboratory Professionals
Key Safety and Handling Considerations
Before disposal, it is imperative to handle Ethyl 4-hydroxynicotinate with appropriate personal protective equipment (PPE). Based on data for similar compounds, this should include:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Ventilation: Ensure adequate ventilation, especially in confined areas. An eyewash station and safety shower should be readily accessible.
Quantitative Data for Structurally Similar Compounds
To provide an indication of the expected physical and chemical properties of this compound, the following table summarizes data for related compounds.
| Property | Ethyl 4-hydroxybenzoate | Ethyl 4-nitrobenzoate | Ethyl 2-Chloronicotinate |
| Molecular Formula | C9H10O3 | C9H9NO4 | C8H8ClNO2 |
| Molecular Weight | 166.18 g/mol | 195.16 g/mol | 185.61 g/mol |
| Appearance | White Powder/Solid | Yellow Powder/Solid | - |
| Melting Point | 115 - 118 °C | 55 - 59 °C | - |
| Boiling Point | 297 - 298 °C | - | - |
| Solubility | Soluble in water | - | - |
| Incompatible Materials | Strong oxidizing agents, Strong bases | - | - |
Note: This data is for reference only and may not accurately reflect the properties of this compound.
**Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves) and solutions, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Do not mix with incompatible waste streams. Based on similar compounds, avoid strong oxidizing agents and strong bases.
2. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Irritant," if applicable, based on a full hazard assessment).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab supervisor.
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat, ignition sources, and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
If solids or sludge remain, the container must be disposed of as hazardous waste.
-
For containers with only trivial residual amounts, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing and air-drying in a ventilated hood, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
5. Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically 90 days, but this can vary by institution), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety department for clarification. Handle all chemicals with care and adhere to the principles of good laboratory practice.
References
Personal protective equipment for handling Ethyl 4-hydroxynicotinate
Essential Safety and Handling Guide for Ethyl 4-hydroxynicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield is also recommended.[4] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[5][6] |
| Body Protection | Protective Clothing | Long-sleeved shirts and pants are necessary.[4] Wear appropriate protective clothing to prevent skin exposure.[3][5] |
| Respiratory Protection | Respirator | A NIOSH/OSHA approved respirator should be worn if ventilation is inadequate or if handling produces dust or aerosols.[4] |
Emergency Preparedness
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is vital for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Container Disposal :
-
Do not reuse empty containers.
-
If the container cannot be thoroughly cleaned, it should be punctured to prevent reuse and disposed of at an authorized landfill.[7]
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

